Benzyl (3-aminopropyl)carbamate hydrochloride
Description
Properties
IUPAC Name |
benzyl N-(3-aminopropyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMBTMXQMDLSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90526421 | |
| Record name | Benzyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90526421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17400-34-9 | |
| Record name | 17400-34-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17400-34-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90526421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Carbobenzoxy-1,3-diaminopropane Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Benzyl (3-aminopropyl)carbamate hydrochloride CAS 17400-34-9 properties
An In-depth Technical Guide to Benzyl (3-aminopropyl)carbamate Hydrochloride (CAS 17400-34-9)
Introduction: A Versatile Building Block in Modern Drug Discovery
This compound, identified by CAS number 17400-34-9, is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development.[1][2] Structurally, it features a primary amine at one end and a carbamate-protected amine at the other, linked by a propyl chain. The benzylcarbamate, commonly known as a carboxybenzyl (Cbz or Z) group, is a well-established protecting group for amines in organic synthesis.[3][4] This unique architecture makes it an invaluable linker molecule, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[5][6]
This guide, intended for scientists and drug development professionals, provides a comprehensive overview of the core properties, synthesis, analysis, and applications of this compound, grounding technical data with practical, field-proven insights.
PART 1: Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its successful application in any synthetic workflow. This compound is typically supplied as a solid, and its properties are summarized below.[5]
Core Data Summary
| Property | Value | Source(s) |
| CAS Number | 17400-34-9 | [1] |
| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [1][7] |
| Molecular Weight | 244.72 g/mol | [1][2] |
| Appearance | Solid | [5] |
| Melting Point | 185-189°C | [8] |
| Boiling Point | 396.6°C at 760 mmHg | |
| SMILES | C1=CC=C(C=C1)COC(=O)NCCC[NH3+].[Cl-] | [7] |
| InChIKey | XKMBTMXQMDLSRB-UHFFFAOYSA-N | [7] |
| Purity | Typically ≥97% or ≥98% | [1] |
Structural Representation
The structure of this compound is defined by the Cbz-protected aminopropyl chain, culminating in a hydrochloride salt of the terminal primary amine. This salt form enhances the compound's stability and crystallinity, making it easier to handle and store compared to the free base.
References
- 1. chemscene.com [chemscene.com]
- 2. benzyl N-(3-aminopropyl)carbamate hydrochloride | C11H17ClN2O2 | CID 13196227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Benzyl-(3-aminopropyl)carbamate hydrochloride | C11H17ClN2O2 | CID 133612240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
The Strategic Role of Benzyl (3-aminopropyl)carbamate Hydrochloride in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of these heterobifunctional molecules, comprising a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is critical to their efficacy. While significant attention is often paid to the protein-binding terminals, the linker itself is a key determinant of a PROTAC's biological activity and pharmacokinetic properties. This technical guide provides an in-depth examination of Benzyl (3-aminopropyl)carbamate hydrochloride, a commercially available linker building block, and explores the strategic rationale for incorporating carbamate-containing linkers in the design of novel protein degraders. We will delve into the mechanistic implications of the carbamate functional group, provide a detailed, exemplary synthetic protocol, and discuss the broader context of linker optimization in the development of next-generation therapeutics.
Introduction: The Centrality of the Linker in PROTAC Function
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1] This event-driven mechanism allows for the catalytic degradation of target proteins, offering a distinct advantage over traditional occupancy-based inhibitors.[2] The linker, far from being a passive spacer, plays a crucial role in orienting the two protein-binding moieties to facilitate a productive ternary complex formation.[3] Its length, rigidity, and chemical composition can significantly impact a PROTAC's:
-
Ternary Complex Stability: The ability to form a stable and conformationally competent complex between the target protein and the E3 ligase.
-
Target Selectivity: Subtle changes in the linker can influence which proteins are presented for ubiquitination.
-
Physicochemical Properties: Affecting solubility, cell permeability, and metabolic stability.[4]
This compound represents a linker building block that introduces a carbamate functionality into the PROTAC structure. The inclusion of such a group can offer specific advantages in tuning the properties of the final molecule.
Physicochemical and Structural Properties
A foundational understanding of the linker building block is paramount before its incorporation into a complex PROTAC molecule.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 46460-73-5 | [5] |
| Molecular Formula | C₁₁H₁₇ClN₂O₂ | |
| Molecular Weight | 244.72 g/mol | [6] |
| Appearance | Solid | |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
The Rationale for Carbamate-Containing Linkers in PROTACs
The carbamate group is a hybrid of an amide and an ester and can be a strategic choice in linker design for several reasons:
-
Metabolic Stability: The carbamate bond is generally more stable to hydrolysis than an ester bond, which can be advantageous in improving the in vivo half-life of a PROTAC.
-
Hydrogen Bonding Capacity: The carbamate moiety can act as both a hydrogen bond donor and acceptor, potentially forming stabilizing interactions within the ternary complex or improving solubility.
-
Conformational Constraint: Compared to a more flexible alkyl or PEG linker, the planar nature of the carbamate group can introduce a degree of rigidity, which can be beneficial in pre-organizing the PROTAC into a bioactive conformation.
-
Modulation of Physicochemical Properties: The introduction of the polar carbamate group can influence the overall polarity and lipophilicity of the PROTAC, which in turn affects its cell permeability and solubility.
Experimental Protocol: Synthesis of a PROTAC using a Carbamate Linker
Workflow Overview:
Caption: General workflow for PROTAC synthesis.
Part 1: Coupling of this compound to a Protein of Interest (POI) Ligand
-
Materials:
-
This compound
-
POI ligand with a carboxylic acid functional group (POI-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
-
-
Procedure:
-
Dissolve the POI-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature. The additional equivalent of base is to neutralize the hydrochloride salt of the linker.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Cbz-protected POI-linker conjugate.
-
-
Cbz Deprotection:
-
Dissolve the purified Cbz-protected conjugate in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the amine-functionalized POI-linker conjugate.
-
Part 2: Coupling to the E3 Ligase Ligand
-
Materials:
-
Amine-functionalized POI-linker conjugate from Part 1.
-
E3 ligase ligand with a carboxylic acid functional group (E3-COOH)
-
HATU, DIPEA, anhydrous DMF, and purification reagents as in Part 1.
-
-
Procedure:
-
Dissolve the E3-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 10 minutes.
-
Add a solution of the amine-functionalized POI-linker conjugate (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature overnight under an inert atmosphere.
-
Monitor, work up, and purify as described in Part 1 to obtain the final PROTAC molecule.
-
Safety and Handling
This compound is a chemical reagent that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
-
Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, protective clothing, and eye/face protection.
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.
-
Always consult the material safety data sheet (MSDS) for complete and detailed safety information before handling this compound.
Conclusion and Future Perspectives
The rational design of PROTAC linkers is a critical aspect of developing effective and safe protein degraders. This compound provides a readily accessible building block for the introduction of a carbamate moiety into the linker structure. The properties of the carbamate group, including its potential for increased metabolic stability and its ability to influence the conformational and physicochemical properties of the PROTAC, make it a valuable tool in the medicinal chemist's arsenal.
Future research in this area will likely focus on a more systematic exploration of how the placement and context of the carbamate group within the linker affect PROTAC performance. The development of novel carbamate-containing linkers with diverse lengths and rigidities will further expand the available chemical space for PROTAC optimization. As our understanding of the complex interplay between the linker and the ternary complex deepens, the use of strategically designed linker building blocks like this compound will be instrumental in the creation of highly potent and selective protein-degrading therapeutics.
References
- 1. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-PatentDB: A PROTAC Patent Compound Dataset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and Biological Evaluation of a Carbamate-Containing Tubulysin Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzyl (3-aminopropyl)carbamate hydrochloride molecular weight and formula
An In-Depth Technical Guide to Benzyl (3-aminopropyl)carbamate Hydrochloride: Properties, Synthesis, and Application in Proteolysis-Targeting Chimeras (PROTACs)
Abstract
This compound is a bifunctional chemical building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a terminal primary amine and a benzyl-protected secondary amine, makes it an ideal linker component in the synthesis of complex molecules. This guide provides a comprehensive overview of its core molecular properties, a detailed methodology for its synthesis and characterization, and a discussion of its primary application as a linker in the rapidly advancing field of Proteolysis-Targeting Chimeras (PROTACs). The protocols and workflows herein are designed for scientific professionals, emphasizing the rationale behind experimental choices to ensure reproducibility and validation.
Core Molecular Profile
This compound is the hydrochloride salt of a carbamate-protected diamine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group, enabling selective functionalization of the terminal primary amine. Its physicochemical properties are summarized below.
| Property | Data | Reference |
| Molecular Formula | C₁₁H₁₇ClN₂O₂ | |
| Molecular Weight | 244.72 g/mol | |
| CAS Number | 17400-34-9 | |
| Synonyms | N-(3-Aminopropyl)carbamic acid benzyl ester hydrochloride, N-Cbz-1,3-diaminopropane hydrochloride, N-Z-1,3-diaminopropane hydrochloride | [1] |
| Appearance | Solid, semi-solid, or liquid | |
| Boiling Point (Free Base) | 368.2 ± 35.0 °C at 760 mmHg | [1] |
| Storage Conditions | Store in a cool, dry, well-ventilated area. For long-term stability, especially for the free base, storage at -20°C under an inert atmosphere is recommended. | [2] |
Synthesis and Purification
The synthesis of this compound is a well-established process in organic chemistry, predicated on the selective protection of one amine group in a symmetric diamine.
Synthetic Strategy: The Rationale of Selective Protection
The primary challenge in working with 1,3-diaminopropane is its symmetric nature; both primary amine groups exhibit similar reactivity. To achieve selective modification at one end, a protecting group strategy is essential. The benzyloxycarbonyl (Cbz) group is ideal for this purpose due to its stability under a wide range of conditions and its facile removal via catalytic hydrogenation.
The chosen synthetic route involves the reaction of 1,3-diaminopropane with one equivalent of benzyl chloroformate. Using the diamine in excess ensures that monosubstitution is the statistically favored outcome, minimizing the formation of the di-substituted byproduct. The resulting free base, Benzyl (3-aminopropyl)carbamate, is then converted to its hydrochloride salt by treatment with hydrochloric acid, which improves its stability and handling characteristics as a crystalline solid.
Detailed Experimental Protocol
Materials:
-
1,3-Diaminopropane
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid (HCl), 2M solution in diethyl ether
-
Diethyl ether
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-diaminopropane (3.0 equivalents) in dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Cbz Protection: Slowly add benzyl chloroformate (1.0 equivalent), dissolved in DCM, to the stirred solution via the dropping funnel over 1 hour. It is critical to maintain the temperature at 0°C to control the reaction rate and selectivity.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzyl chloroformate is fully consumed.
-
Aqueous Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free base, Benzyl (3-aminopropyl)carbamate, typically as an oil.
-
Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise with stirring. A white precipitate of this compound will form.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Workflow Visualization: Synthesis
Caption: Workflow for the synthesis of Benzyl (3-aminopropyl)carbamate HCl.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step for its use in subsequent applications. A combination of spectroscopic and chromatographic methods provides a self-validating system of quality control.
-
¹H NMR Spectroscopy: This technique confirms the molecular structure. Expected signals include aromatic protons from the benzyl group (~7.3 ppm), a singlet for the benzylic CH₂ (~5.1 ppm), and multiplets for the propyl chain protons. The presence of the HCl salt may broaden the amine proton signals.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. In electrospray ionization (ESI) mode, the expected peak would correspond to the molecular ion of the free base [M+H]⁺ at m/z 209.13.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound. A single major peak in the chromatogram indicates a high-purity sample. This method is crucial for quantifying residual starting materials or byproducts.
Application in PROTAC Drug Development
The primary utility of this compound in modern drug discovery is as a versatile linker for the synthesis of PROTACs.[3]
The PROTAC Mechanism
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to destroy a specific target protein.[3] They consist of three components:
-
A ligand that binds to a target protein of interest.
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.
By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.
Role as a Bifunctional Linker
This compound is not the final linker itself, but a precursor. Its value lies in its two distinct amine functionalities:
-
The Primary Amine (-NH₂): This group is reactive and serves as the primary attachment point. It can be readily acylated or alkylated to connect to either the target protein ligand or the E3 ligase ligand.
-
The Cbz-Protected Amine (-NH-Cbz): This group is unreactive under the conditions used to modify the primary amine. After the first ligand is attached, the Cbz group can be selectively removed via catalytic hydrogenation. This unmasks a second amine, which can then be coupled to the second ligand, completing the PROTAC assembly.
Logical Workflow for PROTAC Synthesis
Caption: Logical workflow for incorporating the linker into a PROTAC molecule.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Hazards: The compound may be irritating to the eyes, skin, and respiratory system.[1]
-
Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[1]
-
Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
An In-depth Technical Guide to the Synthesis of N-Benzyloxycarbonyl-1,3-diaminopropane Hydrochloride
This guide provides a detailed exploration of the synthetic route to N-Benzyloxycarbonyl-1,3-diaminopropane hydrochloride, a critical bifunctional building block in modern organic synthesis. Primarily geared towards researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, provides a robust experimental protocol, and offers field-proven insights into the causality behind the procedural choices.
Introduction: The Strategic Importance of Monoprotected Diamines
N-Benzyloxycarbonyl-1,3-diaminopropane hydrochloride is a valuable intermediate, particularly in the realms of peptide synthesis, pharmaceutical development, and materials science.[1][2][3][4] Its utility stems from its dual functionality: a protected primary amine and a free primary amine in its hydrochloride salt form. This arrangement allows for sequential, selective functionalization, a cornerstone of complex molecular construction.
The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability across a range of chemical conditions and its susceptibility to removal under specific, mild protocols, most notably catalytic hydrogenolysis.[5][6][7] This orthogonality to other common protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group, makes the Cbz group an indispensable tool in multi-step synthetic campaigns.[5][8][]
The primary challenge in preparing this molecule lies in achieving selective mono-protection of the symmetrical 1,3-diaminopropane. Uncontrolled reaction with a protecting agent typically yields a statistical mixture of unreacted diamine, the desired mono-protected product, and the undesired di-protected byproduct, necessitating challenging purification.[10] This guide details an efficient and widely adopted strategy that circumvents this issue through in situ monoprotonation.
The Core Synthesis Strategy: A Tale of Two Amines
The most elegant and efficient route to N-Cbz-1,3-diaminopropane hydrochloride hinges on modulating the nucleophilicity of the two amine groups. By treating the starting material, 1,3-diaminopropane, with precisely one equivalent of a strong acid (like hydrochloric acid), we can selectively protonate one of the amino groups.
The resulting ammonium salt is no longer nucleophilic, effectively "deactivating" it towards the electrophilic Cbz-donating reagent, benzyl chloroformate. The remaining free amine, however, retains its nucleophilicity and can react selectively. This "one-pot" approach is highly efficient for the synthesis of mono-protected diamines.[11][12]
Below is a logical workflow illustrating this core principle of selective deactivation.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. wiche.edu [wiche.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 12. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to Benzyl (3-aminopropyl)carbamate Hydrochloride for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the rapidly evolving landscape of targeted protein degradation, the rational design of molecular linkers is paramount to the success of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Among the diverse arsenal of chemical tools available, Benzyl (3-aminopropyl)carbamate hydrochloride has emerged as a critical building block, offering a versatile and reliable platform for the construction of these heterobifunctional molecules. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing in-depth insights into the core physical and chemical properties of this compound. Beyond a mere compilation of data, this document elucidates the causality behind its application, provides actionable experimental protocols, and is grounded in authoritative references to ensure scientific integrity and practical utility in the laboratory.
Core Molecular Attributes and Physicochemical Properties
This compound is a bifunctional organic molecule featuring a carbamate-protected amine and a terminal primary amine hydrochloride salt. This unique architecture makes it an ideal linker component in the synthesis of PROTACs, where precise spacing and chemical reactivity are crucial for inducing the formation of a productive ternary complex between a target protein and an E3 ubiquitin ligase.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | Internal |
| Synonyms | N-(Benzyloxycarbonyl)-1,3-propanediamine hydrochloride, Cbz-1,3-diaminopropane HCl | [1] |
| CAS Number | 106342-99-2 | Internal |
| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [2] |
| Molecular Weight | 244.72 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from general properties |
| Melting Point | 185-189 °C | [3] |
| Boiling Point | 368.2 °C at 760 mmHg (for free base) | [1] |
| Solubility | Soluble in water. Data in organic solvents is limited but amine hydrochlorides are generally soluble in polar protic solvents like methanol and ethanol, with limited solubility in less polar aprotic solvents. | [4] |
Synthesis and Purification: A Validated Experimental Protocol
The synthesis of this compound is a critical process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a self-validating system, incorporating in-process checks and purification steps to deliver a final product suitable for downstream applications in drug development.
Causality of Experimental Choices
The synthetic strategy involves the selective protection of one of the amine groups of 1,3-diaminopropane with a benzyloxycarbonyl (Cbz) group. The use of benzyl chloroformate allows for a robust and high-yielding protection under basic conditions. The subsequent conversion to the hydrochloride salt not only enhances the stability of the compound but also facilitates handling and purification. The choice of a biphasic reaction condition for the protection step helps to control the reaction rate and minimize the formation of the di-protected by-product.
Step-by-Step Synthesis Protocol
Materials:
-
1,3-Diaminopropane
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1,3-diaminopropane (1.0 equivalent) in a mixture of water and dichloromethane (1:1 v/v). Cool the solution to 0-5 °C in an ice bath.
-
Cbz-Protection: Slowly add a solution of benzyl chloroformate (0.95 equivalents to favor mono-protection) in dichloromethane to the vigorously stirred biphasic mixture over a period of 1-2 hours, maintaining the temperature below 10 °C. Concurrently, add a solution of sodium hydroxide (2.0 equivalents) in water dropwise to maintain a pH of 9-10.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification of Free Base: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude Benzyl (3-aminopropyl)carbamate as an oil. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. To this solution, add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application in PROTAC Drug Development: A Mechanistic Perspective
This compound is a cornerstone in the construction of PROTACs due to its inherent bifunctionality. The terminal primary amine serves as a reactive handle for conjugation to either the E3 ligase ligand or the target protein ligand, while the Cbz-protected amine prevents unwanted side reactions during synthesis.
Role as a PROTAC Linker
The 3-aminopropyl chain provides a flexible spacer of a defined length, which is a critical parameter in optimizing the spatial orientation of the two ligands for efficient ternary complex formation. The carbamate linkage is generally stable under physiological conditions, ensuring the integrity of the PROTAC molecule in vivo.[5][6]
Diagram 2: Role in PROTAC Assembly
Caption: Conceptual workflow of PROTAC assembly and mechanism of action.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the benzyl group, the methylene protons of the propyl chain, and the protons adjacent to the amine and carbamate groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.
Chromatographic Purity Assessment
A validated High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of the compound.
Table 2: Representative HPLC Method
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Safety, Handling, and Storage
As a laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Safety: The compound is classified as an irritant.[3] Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Conclusion
This compound is a vital chemical entity in the field of targeted protein degradation. Its well-defined structure, predictable reactivity, and commercial availability make it an invaluable tool for the synthesis of PROTACs and other advanced drug candidates. This technical guide has provided a comprehensive overview of its physical and chemical properties, a detailed and validated synthesis protocol, its mechanistic role in drug development, and essential analytical and safety information. By leveraging this knowledge, researchers can confidently and efficiently incorporate this compound into their drug discovery workflows, accelerating the development of next-generation therapeutics.
References
- 1. biosynce.com [biosynce.com]
- 2. benzyl N-(3-aminopropyl)carbamate hydrochloride | C11H17ClN2O2 | CID 13196227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. toku-e.com [toku-e.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Solubility of Benzyl (3-aminopropyl)carbamate hydrochloride in organic solvents
An In-depth Technical Guide to the Solubility of Benzyl (3-aminopropyl)carbamate hydrochloride in Organic Solvents
Abstract
This compound is a bifunctional molecule increasingly utilized as a linker in the synthesis of complex chemical entities, including Proteolysis Targeting Chimeras (PROTACs).[1] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, explores the theoretical principles governing its solubility, and presents a robust, step-by-step experimental protocol for its accurate determination. This document is intended for researchers, chemists, and drug development professionals who require reliable solubility data to streamline their workflows and ensure experimental reproducibility.
Physicochemical Profile and Structural Analysis
Understanding the inherent properties of a molecule is the first step in predicting and explaining its solubility behavior. This compound is a salt, a key feature that dictates its interaction with different solvent systems.
-
Chemical Structure:
Source: PubChem CID 13196227[2] -
Molecular Formula: C₁₁H₁₇ClN₂O₂[2]
-
Molecular Weight: 244.72 g/mol
-
Key Structural Features:
-
Primary Amine Hydrochloride: The molecule possesses a terminal primary amine which is protonated to form a hydrochloride salt (-NH₃⁺Cl⁻). This ionic center significantly increases the molecule's polarity and provides a site for strong hydrogen bonding.
-
Carbamate Group: The carbamate linkage (-O-C(=O)-NH-) is a polar, hydrogen-bond accepting and donating group, contributing to its affinity for polar solvents.[3][4]
-
Benzyl Group: The nonpolar benzyl ring (C₆H₅CH₂-) provides a region of hydrophobicity, which can interact favorably with less polar or aromatic solvents.
-
The presence of both a highly polar ionic group and a nonpolar aromatic ring makes this molecule amphiphilic to a degree, suggesting a complex solubility profile. The hydrochloride salt form is expected to dominate its behavior, favoring solubility in polar solvents capable of solvating the ions.
Principles of Solubility: A Mechanistic View
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the lattice energy of the solute and the cohesive forces of the solvent.
For this compound, the primary factors are:
-
Ion-Dipole Interactions: The -NH₃⁺Cl⁻ group will interact strongly with polar solvents that have significant dipole moments (e.g., DMSO, DMF, alcohols).
-
Hydrogen Bonding: The carbamate N-H and C=O groups, along with the primary amine, can act as hydrogen bond donors and acceptors. Polar protic solvents like methanol and ethanol are excellent hydrogen bonding partners, which is expected to enhance solubility.
-
Van der Waals Forces: The nonpolar benzyl group will interact with solvents via weaker London dispersion forces. This interaction is most significant in nonpolar solvents like toluene or hexane, but it is unlikely to overcome the strong ionic forces of the salt, predicting poor solubility in such solvents.
Based on these principles, a qualitative solubility profile can be predicted. This serves as a hypothesis that must be confirmed by empirical testing.
Predicted Solubility Profile
While comprehensive quantitative data is not widely published, a qualitative assessment based on the molecule's structure can guide solvent selection. The following table summarizes the predicted solubility at ambient temperature.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble to Freely Soluble | Excellent hydrogen bonding and polarity effectively solvate both the ionic hydrochloride and the polar carbamate group. |
| Polar Aprotic | DMSO, DMF | Soluble | High polarity and strong dipole moments can solvate the ionic salt, though perhaps less effectively than protic solvents without direct hydrogen bond donation to the chloride ion. |
| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | Moderate polarity may allow for some dissolution, but it is a poor hydrogen bonding solvent and is less effective at solvating the ionic portion. |
| Ethers | Tetrahydrofuran (THF) | Slightly Soluble | Lower polarity and limited hydrogen bonding capability. |
| Nonpolar Aromatic | Toluene | Insoluble | Favorable interactions with the benzyl group are insufficient to overcome the strong ionic lattice energy of the salt. |
| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | Dominated by weak dispersion forces, which cannot disrupt the strong intermolecular forces of the solute. |
Disclaimer: This table represents a prediction based on chemical principles. Actual quantitative solubility must be determined experimentally.
Experimental Protocol: Isothermal Saturation Method (Gravimetric)
This section provides a detailed, self-validating protocol for determining the solubility of this compound. The gravimetric method is a gold standard approach that directly measures the mass of dissolved solute in a known volume of solvent at equilibrium.[5]
Rationale for Method Selection
The Isothermal Saturation (Gravimetric) method is chosen for its robustness and directness. Unlike spectroscopic methods, it is not dependent on the molar absorptivity of the compound and is less susceptible to interference from minor impurities, making it highly trustworthy.[6] Maintaining a constant temperature (isothermal) is critical because solubility is highly temperature-dependent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to 0.1 mg)
-
Thermostatic shaker or water bath capable of maintaining T ± 0.5°C
-
Calibrated positive displacement pipette or volumetric flasks
-
Scintillation vials or glass test tubes with screw caps
-
Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)
-
Pre-weighed glass vials for evaporation
-
Drying oven or vacuum desiccator
Step-by-Step Procedure
-
Preparation:
-
Set the thermostatic shaker to the desired temperature (e.g., 25°C). Allow it to equilibrate.
-
Add an excess amount of this compound to a series of vials. "Excess" means enough solid should remain undissolved at equilibrium to ensure saturation. A good starting point is ~100 mg of solid.
-
Record the exact weight of the empty evaporation vials.
-
-
Saturation:
-
Accurately add a known volume (e.g., 2.00 mL) of the chosen organic solvent to each vial containing the solid.
-
Securely cap the vials and place them in the thermostatic shaker.
-
Agitate the mixtures for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete saturation.
-
-
Sample Clarification (Critical Step):
-
After the equilibration period, allow the vials to stand undisturbed inside the thermostatic shaker for at least 2 hours to let undissolved solids settle. This step minimizes filter clogging.
-
Draw the supernatant (the clear, saturated solution) into a syringe.
-
Attach a chemically resistant syringe filter (e.g., PTFE for most organic solvents) to the syringe.
-
Carefully dispense the clear, filtered saturated solution into a pre-weighed evaporation vial. Record the exact volume transferred if different from the initial plan. This step is crucial to remove any microscopic undissolved particles, a key element of a self-validating system.
-
-
Solvent Evaporation & Weighing:
-
Place the evaporation vials containing the filtered solution into a drying oven at a moderate temperature (e.g., 50-60°C) sufficient to evaporate the solvent without degrading the compound.[5] Alternatively, use a vacuum desiccator or rotary evaporator for more sensitive compounds or high-boiling point solvents.
-
Once the solvent is completely evaporated, transfer the vials to a desiccator to cool to room temperature without absorbing atmospheric moisture.
-
Weigh the vial containing the dry solute residue on the analytical balance.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final weight.
-
Solubility is then expressed in the desired units, typically mg/mL or g/100mL.
Solubility (mg/mL) = (Mass of vial with residue (mg) - Mass of empty vial (mg)) / Volume of solvent used (mL)
-
Experimental Workflow Diagram
Caption: Workflow for Gravimetric Solubility Determination
Conclusion
The solubility of this compound is a critical parameter dictated by its amphiphilic nature and, most importantly, its ionic hydrochloride group. It is predicted to be most soluble in polar protic solvents like methanol and ethanol, with decreasing solubility in polar aprotic, chlorinated, and nonpolar solvents. Due to the scarcity of published quantitative data, experimental determination is essential. The provided Isothermal Saturation (Gravimetric) method offers a reliable and accurate means for researchers to generate this vital data, enabling more efficient process development, purification, and formulation in their scientific endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benzyl N-(3-aminopropyl)carbamate hydrochloride | C11H17ClN2O2 | CID 13196227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
The Benzyl Carbamate (Cbz) Group: A Cornerstone Protecting Group in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Genesis of Controlled Amine Reactivity
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development, the strategic masking and unmasking of reactive functional groups is paramount.[1][2] Unprotected amines, with their inherent nucleophilicity and basicity, can lead to a cascade of undesired side reactions, compromising the yield and purity of the target molecule.[3] The concept of a "protecting group" – a temporary chemical shield – is therefore fundamental to achieving synthetic precision.[2]
Pioneered in the 1930s by Max Bergmann and Leonidas Zervas, the benzyloxycarbonyl (or carboxybenzyl) group, commonly abbreviated as Cbz or Z, marked a revolutionary advance in synthetic chemistry.[4][5] Its introduction provided the first truly reliable method for the controlled synthesis of peptides, transforming a previously intractable challenge into a systematic discipline.[4][6] The Cbz group's enduring utility stems from a unique combination of characteristics: it is easily introduced, robustly stable under a variety of reaction conditions, and can be selectively removed under mild conditions that leave other sensitive functionalities, including the newly formed peptide bond, intact.[6] This guide offers a comprehensive exploration of the key characteristics, mechanisms, and applications of the Cbz protecting group, providing field-proven insights for its effective implementation in complex synthetic endeavors.
Part 1: Introduction of the Cbz Protecting Group
The protection of an amine as a benzyl carbamate effectively tempers its reactivity by delocalizing the nitrogen's lone pair of electrons across the carbonyl group, rendering it significantly less nucleophilic and basic.[2][7] This transformation is typically efficient and high-yielding.[6]
Mechanism of Protection
The most common method for introducing the Cbz group involves the reaction of an amine with benzyl chloroformate (Cbz-Cl).[7] The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[4] The subsequent collapse of the tetrahedral intermediate expels a chloride ion, and the generated hydrochloric acid is neutralized by a base present in the reaction mixture.[4] This is often performed under Schotten-Baumann conditions, which utilize an aqueous base like sodium carbonate or sodium hydroxide.[4][5]
Visualizing the Protection Mechanism
Caption: Mechanism of Cbz protection of an amine.
Experimental Protocol: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
This protocol is a representative example for the protection of an amino acid.
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath to maintain a temperature of 0-5 °C.[6]
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[6] Benzyl chloroformate is a lachrymator and should be handled in a fume hood.[8]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[6]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected amino acid will typically precipitate as a solid or an oil.[6]
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[6]
Reagents and Scope
While benzyl chloroformate is the most common reagent, other activated forms like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can be used, which may be advantageous in certain contexts.[4] The protection is broadly applicable to a wide range of primary and secondary aliphatic and aromatic amines.[9]
Part 2: Stability and Orthogonality of the Cbz Group
A defining feature of the Cbz group is its remarkable stability across a wide spectrum of reaction conditions, which is a critical factor in the design of complex synthetic routes.[6][10]
General Stability Profile
Cbz-protected amines are generally stable to:
-
Basic conditions: They are resistant to hydrolysis by aqueous bases and are compatible with many base-mediated reactions.[6]
-
Mildly acidic conditions: They can tolerate mildly acidic conditions, which allows for the selective removal of other acid-labile protecting groups like tert-butoxycarbonyl (Boc).[4][11]
However, the Cbz group is susceptible to cleavage by strong acids and reducing conditions, which forms the basis of its deprotection strategies.[5][6]
Data Presentation: Comparative Stability of Cbz, Boc, and Fmoc Protecting Groups
The true power of the Cbz group is realized in its orthogonality to other common amine protecting groups, such as the acid-labile Boc group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][11] Orthogonality refers to the ability to deprotect one functional group in the presence of others by using distinct and non-interfering reaction conditions.[11][12]
| Protecting Group | Deprotection Condition | Stability of Other Protecting Groups under these Conditions |
| Cbz (Carboxybenzyl) | H₂, Pd/C (Catalytic Hydrogenolysis)[11] | Boc: Generally stable.[11] Fmoc: Can be cleaved under some hydrogenolysis conditions, indicating quasi-orthogonality.[11] |
| Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA)[1] | Cbz: Generally stable, though can be cleaved with very harsh acids (e.g., HBr/AcOH).[4] Fmoc: Stable. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine)[1] | Cbz: Stable. Boc: Stable. |
This mutual orthogonality is a cornerstone of modern synthetic strategies, particularly in solid-phase peptide synthesis (SPPS), enabling the precise and sequential construction of complex molecules.[11][12]
Part 3: Cleavage (Deprotection) of the Cbz Group
The removal of the Cbz group is as crucial as its introduction, and several reliable methods are available, with catalytic hydrogenolysis being the most prevalent.[6]
Method 1: Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz deprotection.[13] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[5] The initial products are the free amine, toluene, and carbamic acid, which spontaneously decarboxylates to yield carbon dioxide.[3][5]
Caption: Deprotection of a Cbz-protected amine via catalytic hydrogenolysis.
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[6][11]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution. The catalyst can be pyrophoric and should be handled with care.[6][11]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). This process is typically repeated three times to ensure an inert atmosphere. For small-scale reactions, a hydrogen-filled balloon is often sufficient.[6][11]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature. Monitor the reaction progress by TLC.[6]
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filter cake should be kept wet to prevent ignition.[6][11]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[6]
As a safer alternative to using flammable hydrogen gas, especially for larger-scale reactions, catalytic transfer hydrogenation is often employed.[13][14] This method uses a hydrogen donor in solution, such as ammonium formate, formic acid, or cyclohexene, to generate hydrogen in situ.[14]
-
Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in methanol or ethanol.[13]
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[13]
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Work-up: The work-up is similar to catalytic hydrogenation, involving filtration through Celite to remove the catalyst. If excess ammonium formate needs to be removed, an aqueous work-up or dialysis may be necessary.
Method 2: Acidic Cleavage
The Cbz group can also be cleaved under strong acidic conditions, such as with HBr in acetic acid or with strong Lewis acids.[5][15] This method is particularly useful for substrates that contain functional groups sensitive to hydrogenation (e.g., alkenes, alkynes).[13] The mechanism involves protonation of the carbamate oxygen, followed by an SN2-type cleavage by a nucleophile (e.g., bromide), which releases a benzyl halide and the unstable carbamic acid that decarboxylates.[4]
Caption: Mechanism of acidic cleavage of a Cbz-protected amine.
-
Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[13]
-
Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).[13]
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours, monitoring by TLC.[13]
-
Work-up: The product can be precipitated by the addition of a large volume of diethyl ether. The resulting salt is then collected by filtration. Alternatively, an aqueous work-up with neutralization of the acid may be required.[13]
Method 3: Other Deprotection Methods
For specific substrates where both hydrogenolysis and strong acidolysis are problematic, other methods have been developed. For instance, trimethylsilyl iodide (TMSI) can be used as a Lewis acid for Cbz deprotection, often generated in situ from TMSCl and NaI.[16][17] This method proceeds via coordination of the silicon to the carbonyl oxygen, followed by nucleophilic attack of iodide on the benzylic carbon.[17] Additionally, nucleophilic deprotection protocols using reagents like 2-mercaptoethanol have been developed for substrates with sensitive functionalities.[18][19]
Conclusion: The Enduring Legacy of the Cbz Group
The benzyl carbamate protecting group, born from the necessity of controlled peptide synthesis, has established itself as an indispensable tool in the arsenal of the synthetic chemist. Its robust stability, predictable reactivity, and, most importantly, its orthogonality to other key protecting groups provide a level of strategic control that is essential for the synthesis of complex, high-value molecules. From foundational peptide chemistry to the frontiers of drug discovery and natural product synthesis, the Cbz group continues to be a reliable and versatile choice, a testament to the ingenuity of its creators and its fundamental importance in the art and science of organic synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Benzyl Chloroformate [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 15. tdcommons.org [tdcommons.org]
- 16. researchgate.net [researchgate.net]
- 17. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 18. Cbz-Protected Amino Groups [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Carbobenzyloxy (Cbz) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides with a defined sequence is a fundamental pillar of modern chemistry, biochemistry, and pharmacology. This capability, however, was not always within our grasp. Before the 1930s, attempts to link amino acids often resulted in uncontrolled polymerization, yielding complex and uncharacterizable mixtures. The landscape of chemical synthesis was irrevocably changed with the introduction of the carbobenzyloxy (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932. This groundbreaking innovation provided the first reliable method for the stepwise synthesis of peptides, paving the way for the development of novel therapeutics, research tools, and a deeper understanding of biological processes.
The Challenge: Uncontrolled Polymerization in Peptide Synthesis
Prior to the work of Bergmann and Zervas, the primary obstacle in peptide synthesis was the inherent bifunctional reactivity of amino acids. Each amino acid possesses at least two reactive functional groups: a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). When attempting to form a peptide bond by activating the carboxylic acid of one amino acid to react with the amino group of another, the activated amino acid could just as easily react with another molecule of itself. This led to a random and uncontrolled chain of amino acids, severely limiting the synthesis of peptides with a specific, predetermined sequence.
The Bergmann-Zervas Solution: The Carbobenzyloxy (Cbz) Group
Bergmann and Zervas introduced the carbobenzyloxy group as a temporary "mask" for the amino group of an amino acid. By converting the reactive amine into a much less nucleophilic carbamate, they could selectively activate the carboxylic acid for peptide bond formation without the risk of self-polymerization. The Cbz group proved to be an ideal choice due to its stability under the conditions required for peptide coupling
Methodological & Application
Application Notes and Protocols: Benzyl (3-aminopropyl)carbamate Hydrochloride as a Versatile Aliphatic Linker
Authored by: A Senior Application Scientist
Abstract
In the landscape of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of efficacy, stability, and safety. Benzyl (3-aminopropyl)carbamate hydrochloride has emerged as a valuable aliphatic linker, offering a strategic combination of a stable carbamate bond, a terminal primary amine for conjugation, and a benzyloxycarbonyl (Cbz or Z) protecting group for controlled, orthogonal synthesis strategies. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the properties, applications, and detailed protocols for the effective use of this linker.
Introduction: The Strategic Role of Aliphatic Linkers in Advanced Therapeutics
The linker in a drug conjugate is far from a passive spacer; it is a dynamic component that dictates the conjugate's stability in circulation, its release mechanism at the target site, and its overall pharmacokinetic and pharmacodynamic profile.[1] Aliphatic linkers, such as the propyl chain in Benzyl (3-aminopropyl)carbamate, provide flexibility and spatial separation between the targeting moiety and the payload. The carbamate functional group offers a balance of stability and controlled release, often being designed for enzymatic or pH-mediated cleavage within the target cell.[2]
This compound is a bifunctional linker. It presents a terminal primary amine that, once deprotected, serves as a nucleophilic handle for conjugation to payloads, antibodies, or other molecules of interest. The amine is protected by a benzyloxycarbonyl (Cbz) group, a well-established protecting group in organic synthesis, particularly in peptide chemistry.[3] This Cbz group is lauded for its stability under a wide range of conditions and its selective removal via catalytic hydrogenation, which provides an orthogonal deprotection strategy that does not interfere with other common protecting groups like Boc or Fmoc.[4]
This application note will detail the physicochemical properties of this compound, explore its primary applications, and provide robust, step-by-step protocols for its deprotection and subsequent conjugation.
Physicochemical Properties and Handling
Understanding the fundamental properties of the linker is paramount for its successful application in complex synthetic workflows.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [5] |
| Synonyms | Cbz-1,3-diaminopropane HCl | [5] |
| CAS Number | 17400-34-9 | [5] |
| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [5] |
| Molecular Weight | 244.72 g/mol | [5] |
| Appearance | Solid, semi-solid, or viscous liquid | [6][7] |
| Storage Conditions | Store in a cool, dry, well-ventilated area. For long-term storage, keep in a freezer under -20°C, in an inert atmosphere, and protected from light. | [7][8] |
Safety and Handling: Benzyl (3-aminopropyl)carbamate is classified as an irritant. It may cause skin, eye, and respiratory irritation.[5][6][9] Standard laboratory safety protocols should be strictly followed.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][10]
-
Handle in a well-ventilated area or a chemical fume hood.[6][9]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.[9][10]
Core Applications in Drug Development
The unique structure of this linker makes it suitable for several advanced applications in bioconjugation and drug delivery.
3.1 Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[11][12] The linker is a crucial component that connects the target-binding ligand to the E3 ligase-binding ligand. This compound serves as a foundational building block for constructing the aliphatic chain of the PROTAC linker, providing the necessary length and flexibility to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[11][13]
3.2 Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker's stability in systemic circulation is critical to prevent premature drug release and off-target toxicity.[2][14] The carbamate linkage is known for its stability, which can be engineered for cleavage by specific enzymes, such as cathepsins, that are overexpressed in the lysosomal compartments of tumor cells.[1][2][15] After deprotection, the primary amine of the linker can be used to attach to a payload or to a self-immolative spacer like p-aminobenzyl carbamate (PABC), which is part of many clinically validated ADC linker systems.[14][16]
3.3 General Bioconjugation
Beyond ADCs and PROTACs, the deprotected linker provides a versatile handle for attaching small molecules, fluorescent dyes, or other probes to biomolecules such as peptides, proteins, or nucleic acids. The defined three-carbon chain offers predictable spacing, which is essential for maintaining the biological activity of the conjugated molecules.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of the Cbz group and subsequent conjugation reactions.
4.1 Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis
This is the most common and efficient method for Cbz deprotection, valued for its clean reaction profile and mild conditions.[3][4]
Rationale: The Cbz group is cleaved by hydrogen gas in the presence of a palladium catalyst. The reaction proceeds via hydrogenolysis of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[3] This method is orthogonal to many other protecting groups, such as Boc and Fmoc.[4]
Workflow Diagram:
Caption: Workflow for Cbz deprotection via catalytic hydrogenolysis.
Materials:
-
This compound
-
Palladium on carbon (Pd/C), 5% or 10% loading
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite® or other filtration aid
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like methanol. The concentration is typically between 0.1 and 0.5 M.
-
Catalyst Addition: Carefully add Pd/C (5-10 mol%) to the solution under a stream of inert gas. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.
-
Hydrogenation: Seal the flask and purge the atmosphere with hydrogen gas. This can be done by evacuating the flask and backfilling with H₂ from a balloon three times.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 2-16 hours.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filtration: Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, 3-aminopropan-1-amine (propylenediamine), typically as its hydrochloride salt. The crude product is often of sufficient purity for the next step.
4.2 Protocol 2: Conjugation of the Deprotected Linker to a Carboxylic Acid-Containing Payload
This protocol describes a standard amide bond formation using a peptide coupling reagent.
Rationale: The free primary amine of the deprotected linker acts as a nucleophile, reacting with an activated carboxylic acid (e.g., an NHS ester or an acid activated in situ with coupling reagents) to form a stable amide bond.
Reaction Mechanism Diagram:
Caption: Amide bond formation between the linker and a payload.
Materials:
-
Deprotected linker (from Protocol 4.1)
-
Payload molecule containing a carboxylic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous, aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Tertiary amine base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Procedure:
-
Payload Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid-containing payload (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30-60 minutes to form the active NHS ester.
-
Linker Addition: In a separate flask, dissolve the deprotected linker (1.1 eq) in anhydrous DMF. Add a tertiary amine base like DIPEA (2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction.
-
Coupling Reaction: Add the solution of the deprotected linker to the activated payload solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with a suitable solvent and washed with aqueous solutions (e.g., dilute acid, brine) to remove excess reagents and byproducts. The final product is then purified using an appropriate chromatographic technique, such as reverse-phase HPLC or silica gel chromatography.
Conclusion
This compound is a highly practical and versatile linker for applications in modern drug development. Its key features—a defined aliphatic chain, a stable carbamate, and an orthogonally protected amine—provide chemists with a reliable tool for constructing complex bioconjugates. The robust and well-documented protocols for Cbz deprotection and subsequent amide coupling allow for its seamless integration into the synthesis of sophisticated therapeutic agents like ADCs and PROTACs. By understanding its properties and applying the methodologies outlined in this guide, researchers can effectively leverage this linker to advance their drug discovery and development programs.
References
- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benzyl N-(3-aminopropyl)carbamate hydrochloride | C11H17ClN2O2 | CID 13196227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Benzyl (3-aminopropyl)carbamate | 46460-73-5 [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. aksci.com [aksci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Deprotection of Benzyl (3-aminopropyl)carbamate hydrochloride
Introduction: The Strategic Role of the Cbz Group and Rationale for Deprotection
The benzyloxycarbonyl (Cbz or Z) group, introduced by Leonidas Zervas in the 1930s, is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates.[1][2] Its widespread use stems from its notable stability across a range of reaction conditions, yet it can be readily and selectively removed under specific protocols, allowing for orthogonal protection strategies in multi-step syntheses.[1][2]
This guide focuses on the deprotection of benzyl (3-aminopropyl)carbamate hydrochloride to yield 1,3-diaminopropane dihydrochloride, a valuable building block in various synthetic applications. The selection of an appropriate deprotection methodology is paramount and is dictated by the substrate's molecular architecture, the presence of other functional groups, and the desired reaction scale.[1] This document provides a detailed technical overview of the principal methods for Cbz group removal, offering field-proven insights and step-by-step protocols to guide researchers toward successful and efficient synthesis.
Comparative Overview of Cbz Deprotection Methodologies
The primary strategies for the cleavage of the Cbz group can be broadly classified into three categories: catalytic hydrogenolysis, transfer hydrogenation, and acid-mediated cleavage.[1] Each approach presents a unique profile of reactivity, chemoselectivity, and operational considerations.
Mechanism of Cbz Deprotection
The removal of the Cbz group, regardless of the specific method, ultimately involves the cleavage of the benzylic C-O bond. In the case of hydrogenolysis, this is a reductive process that liberates the unstable carbamic acid, which then spontaneously decarboxylates to yield the free amine and the benign byproducts toluene and carbon dioxide.[2] Acid-mediated cleavage proceeds through protonation of the carbamate followed by nucleophilic attack, also leading to the formation of the carbamic acid intermediate.[2]
Visualizing the Deprotection Pathways
To better illustrate the underlying chemical transformations, the following diagrams outline the mechanistic pathways for the primary Cbz deprotection methods.
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Caption: Mechanism of Cbz deprotection via transfer hydrogenation.
Caption: Mechanism of Cbz deprotection via acidic cleavage.
Data Presentation: Summary of Cbz Deprotection Techniques
The following table provides a comparative summary of the key parameters for the deprotection of this compound.
| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, Methanol or Ethanol | Mild, neutral pH, high yields, clean byproducts (toluene and CO₂).[1][3] | Incompatible with other reducible functional groups (e.g., alkynes, alkenes); safety concerns with H₂ gas.[1] |
| Transfer Hydrogenation | Ammonium formate, formic acid, or cyclohexene with 10% Pd/C, Methanol or Ethanol[1][4] | Avoids the use of flammable H₂ gas, making it safer for larger-scale reactions.[1] | May require elevated temperatures; hydrogen donor stoichiometry needs optimization. |
| Acidic Cleavage | 33% HBr in Acetic Acid or HCl in an organic solvent.[5][6][7] | Useful for substrates sensitive to hydrogenation; metal-free.[1][7] | Harsh acidic conditions may not be suitable for acid-labile functional groups; corrosive reagents.[5] |
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the deprotection of this compound.
Protocol 1: Catalytic Hydrogenolysis
This method is often the preferred choice due to its mild conditions and clean byproducts.[3]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 5-10 mol%
-
Methanol or Ethanol (ACS grade)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite® for filtration
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask.[1]
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.[8]
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[5] Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Quench the catalyst on the filter with water before disposal.[3]
-
Isolation: Concentrate the filtrate under reduced pressure to yield 1,3-diaminopropane dihydrochloride. The product can be further purified by recrystallization if necessary.
Protocol 2: Catalytic Transfer Hydrogenation
A safer alternative to using hydrogen gas, particularly for larger-scale reactions.[1]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 5-10 mol%
-
Ammonium formate (3-5 equivalents)
-
Methanol or Ethanol (ACS grade)
-
Celite® for filtration
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in methanol or ethanol.[1]
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[1]
-
Reaction: Stir the mixture at room temperature or with gentle heating.
-
Monitoring and Work-up: Monitor the reaction as described in Protocol 1. The work-up is similar, involving filtration through Celite® to remove the catalyst.[1]
-
Isolation: Perform an aqueous work-up by washing the filtrate with a saturated sodium chloride solution to remove excess ammonium formate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired product.
Protocol 3: Acidic Cleavage
This method is valuable for substrates that are incompatible with hydrogenation.[1]
Materials:
-
This compound
-
33% Hydrogen bromide (HBr) in acetic acid
-
Glacial acetic acid
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid.[1]
-
Reagent Addition: Add a solution of 33% HBr in acetic acid (typically a 5-10 fold molar excess).[6]
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Isolation: Upon completion, precipitate the product by adding an excess of cold, anhydrous diethyl ether to the reaction mixture.[6] Collect the precipitate by vacuum filtration, wash thoroughly with diethyl ether to remove acetic acid and benzyl bromide, and dry under vacuum to yield 1,3-diaminopropane dihydrochloride.[6]
General Experimental Workflow
The following diagram provides a generalized workflow for the deprotection of this compound.
Caption: General experimental workflow for Cbz deprotection.
Conclusion
The removal of the Cbz protecting group is a critical transformation in organic synthesis. The choice between catalytic hydrogenolysis, transfer hydrogenation, and acidic cleavage for the deprotection of this compound should be made based on the specific requirements of the synthetic route, including functional group compatibility, safety considerations, and scale. Catalytic hydrogenolysis remains a highly efficient and clean method, while transfer hydrogenation offers a safer alternative for larger-scale operations. Acidic cleavage provides a robust, metal-free option for substrates that are not amenable to reductive conditions. By understanding the nuances of each method, researchers can effectively and efficiently obtain the desired 1,3-diaminopropane dihydrochloride for their synthetic endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tdcommons.org [tdcommons.org]
- 8. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzyl (3-aminopropyl)carbamate Hydrochloride in Drug Discovery: A Technical Guide
Introduction: The Strategic Role of Linkers in Targeted Therapeutics
In the landscape of modern drug discovery, the principle of targeted therapy has revolutionized the treatment of numerous diseases, most notably cancer. The ability to selectively modulate the function of specific proteins of interest (POIs) while minimizing off-target effects is the cornerstone of this approach. Within this paradigm, molecules designed to induce the degradation of target proteins have emerged as a powerful therapeutic modality. Proteolysis Targeting Chimeras (PROTACs) represent a leading class of such molecules, acting as heterobifunctional entities that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate disease-causing proteins.[1][2][3][4]
A PROTAC molecule is conceptually elegant, comprising three key components: a "warhead" that binds to the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two functional ends.[4][] While the warhead and anchor provide specificity, the linker is far from a passive spacer. Its length, rigidity, solubility, and chemical nature are critical determinants of a PROTAC's overall efficacy, influencing the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the molecule's pharmacokinetic and pharmacodynamic properties.[][6]
Benzyl (3-aminopropyl)carbamate hydrochloride is a versatile chemical entity that serves as a valuable building block in the synthesis of PROTAC linkers.[1][7][8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the design and synthesis of novel PROTACs. We will delve into the underlying chemical principles, provide exemplary protocols, and offer insights into the experimental design and validation of PROTACs incorporating this linker moiety.
Molecular Profile: this compound
This bifunctional molecule possesses two key reactive sites, making it an ideal component for linker synthesis. The primary amine (-NH2) provides a nucleophilic handle for conjugation to an E3 ligase ligand or a protein-targeting ligand, typically through amide bond formation. The other end features a carbamate-protected amine. The benzyl carbamate (Cbz or Z) group is a widely used protecting group in organic synthesis, particularly in peptide chemistry.[9][10][11] It effectively masks the reactivity of the amine under a variety of reaction conditions, allowing for selective chemical transformations at the other end of the molecule.[9][12][13] The Cbz group can be selectively removed under specific conditions, most commonly via catalytic hydrogenation, to reveal the primary amine for subsequent conjugation.[9]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 46460-73-5[14] |
| Molecular Formula | C₁₁H₁₇ClN₂O₂ |
| Molecular Weight | 244.72 g/mol |
| Structure | A propyl chain with a terminal primary amine and a benzyl carbamate-protected amine at the other end. |
The Strategic Advantage of the Carbamate Linkage in Drug Design
The carbamate functional group is a recurring motif in medicinal chemistry, valued for its stability and its ability to act as a peptide bond isostere.[15] In the context of linkers for targeted drug delivery, such as in PROTACs and Antibody-Drug Conjugates (ADCs), the carbamate bond offers a balance of stability in systemic circulation and the potential for controlled cleavage at the target site.[16][17][18] While this compound is often used as a stable linkage component, the broader class of carbamate linkers can be designed to be cleavable under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[17][19][20]
Experimental Protocols
The following protocols provide a generalized framework for the incorporation of this compound into a PROTAC synthesis workflow. Researchers should adapt these methods based on the specific chemistry of their protein-targeting ligand ("Warhead") and E3 ligase ligand ("Anchor").
Protocol 1: Synthesis of a Warhead-Linker Intermediate
This protocol describes the conjugation of a protein-targeting ligand (Warhead) containing a carboxylic acid functional group to the primary amine of this compound.
Objective: To form an amide bond between the Warhead and the linker.
Materials:
-
Warhead-COOH (your protein-targeting ligand with a carboxylic acid)
-
This compound
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
A non-nucleophilic organic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF, or Dichloromethane - DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Warhead-COOH (1.0 equivalent) in anhydrous DMF.
-
Activation of Carboxylic Acid: Add the coupling reagents. For example, add HATU (1.1 equivalents) and HOBt (1.1 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Addition of Linker and Base: In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF. Add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and to act as the base for the coupling reaction.
-
Coupling Reaction: Add the solution of the linker and base to the activated Warhead-COOH mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (Warhead-COOH) is consumed. This can take anywhere from 2 to 24 hours.
-
Work-up and Purification: a. Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate. b. Wash the organic layer sequentially with a mild aqueous acid (e.g., 0.5 N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure Warhead-Linker-Cbz intermediate.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Deprotection of the Cbz Group
This protocol outlines the removal of the Benzyl carbamate (Cbz) protecting group to reveal a primary amine, which will be used for conjugation to the E3 ligase ligand.
Objective: To selectively cleave the Cbz group without affecting other functional groups.
Materials:
-
Warhead-Linker-Cbz intermediate (from Protocol 1)
-
Palladium on carbon (Pd/C, typically 10 wt. %)
-
A source of hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)
-
An appropriate solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup: Dissolve the Warhead-Linker-Cbz intermediate (1.0 equivalent) in a suitable solvent such as methanol in a round-bottom flask.
-
Addition of Catalyst: Carefully add Pd/C (typically 5-10 mol %) to the solution.
-
Hydrogenation:
-
Using H₂ gas: Secure a hydrogen-filled balloon to the flask (after purging the flask with hydrogen) and stir the reaction vigorously at room temperature.
-
Using a hydrogen transfer reagent: Add ammonium formate (5-10 equivalents) to the reaction mixture and stir at room temperature or with gentle heating.
-
-
Reaction Monitoring: Monitor the deprotection by TLC or LC-MS. The product will have a lower Rf value on TLC and a corresponding mass change in LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up and Purification: a. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry, especially after use. Do not allow the filter cake to dry completely. b. Wash the Celite pad with the reaction solvent. c. Concentrate the filtrate under reduced pressure to obtain the crude Warhead-Linker-NH₂ intermediate. d. This intermediate is often used in the next step without further purification if it is sufficiently pure. If necessary, it can be purified by chromatography.
-
Characterization: Confirm the removal of the Cbz group by ¹H NMR (disappearance of the benzyl protons) and mass spectrometry.
Protocol 3: Final PROTAC Assembly
This protocol describes the final conjugation of the deprotected Warhead-Linker-NH₂ intermediate with an activated E3 ligase ligand (Anchor).
Objective: To form the final heterobifunctional PROTAC molecule.
Procedure:
This step is analogous to Protocol 1. The primary amine of the Warhead-Linker-NH₂ intermediate is coupled to a carboxylic acid on the E3 ligase ligand (Anchor-COOH) using standard amide coupling conditions.
-
Activate the Anchor-COOH with coupling reagents (e.g., HATU/HOBt or EDC/HOBt) in an anhydrous aprotic solvent.
-
Add the Warhead-Linker-NH₂ intermediate (from Protocol 2) and a non-nucleophilic base (e.g., DIPEA).
-
Monitor the reaction by TLC or LC-MS.
-
Perform an aqueous work-up and purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC) to ensure high purity, which is critical for subsequent biological assays.
-
Thoroughly characterize the final PROTAC using ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC to confirm its identity, structure, and purity.
Visualization of the PROTAC Synthesis Workflow
The following diagram illustrates the three-stage process for synthesizing a PROTAC using this compound as a linker component.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jocpr.com [jocpr.com]
- 11. Protective Groups [organic-chemistry.org]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Benzyl (3-aminopropyl)carbamate | CAS#:46460-73-5 | Chemsrc [chemsrc.com]
- 15. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
N-Protection of Amines with Benzyl Chloroformate: A Detailed Experimental Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
The strategic protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the development of complex pharmaceutical agents. The introduction of a temporary "masking" group prevents unwanted side reactions and allows for the selective modification of other parts of a molecule. Among the arsenal of amine-protecting groups, the benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, remains a fundamental and widely used tool.[1][2] Its stability under various conditions and its clean removal via hydrogenolysis make it an invaluable asset in multistep synthesis.[3][4]
This guide provides a comprehensive, field-proven protocol for the N-protection of amines using benzyl chloroformate (Cbz-Cl). It moves beyond a simple list of steps to explain the causality behind the procedure, ensuring that researchers can not only execute the reaction but also troubleshoot it effectively.
The Underlying Chemistry: Mechanism and Rationale
The N-Cbz protection is a nucleophilic acyl substitution reaction. The nitrogen atom of the amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion as the leaving group. This process generates one equivalent of hydrochloric acid (HCl).[3][5]
To drive the reaction to completion, this HCl must be neutralized. Failure to do so would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[6] The classic method for achieving this is through Schotten-Baumann conditions , which utilize a biphasic system with an aqueous base (like Na₂CO₃ or NaHCO₃) to sequester the HCl as it forms.[1][3][7][8] Maintaining a controlled pH (typically 8-10) is critical; conditions that are too acidic lead to the decomposition of Cbz-Cl, while excessively basic conditions can risk racemization of chiral centers, such as in amino acids.[9]
The Cbz group's utility stems from its robust stability. It is resistant to basic and mildly acidic conditions, which provides excellent orthogonality with other common protecting groups like Boc (acid-labile) and Fmoc (base-labile).[3][4]
Reagent and Equipment Safety
Benzyl chloroformate (Cbz-Cl) is a hazardous material. It is corrosive, a lachrymator (induces tearing), and reacts with water.[10][11][12][13] All operations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
| Reagent/Material | Key Hazards | Safe Handling Practices |
| Benzyl Chloroformate (Cbz-Cl) | Corrosive, causes severe skin and eye burns, fatal if inhaled, lachrymator, moisture-sensitive.[10][12][14][15][16] | Always handle in a chemical fume hood. Wear chemical safety goggles, a face shield, and acid-resistant gloves.[10][13] Keep away from water and moisture.[13] Store at recommended temperatures (2-8°C).[17] |
| Sodium Carbonate (Na₂CO₃) / Sodium Bicarbonate (NaHCO₃) | Eye irritant. | Wear safety glasses. Avoid generating dust. |
| Hydrochloric Acid (HCl) | Corrosive, causes severe skin and eye burns, respiratory irritant. | Handle in a fume hood. Wear appropriate gloves and eye protection. Add acid to water, never the reverse. |
| Organic Solvents (Ethyl Acetate, Diethyl Ether) | Flammable, irritants. | Keep away from ignition sources.[14] Use in a well-ventilated area. |
Experimental Workflow Diagram
The following diagram outlines the general workflow for the N-protection of an amine using Cbz-Cl under Schotten-Baumann conditions.
Caption: General experimental workflow for N-Cbz protection.
Detailed Step-by-Step Protocol: Cbz-Protection of Glycine
This protocol details the protection of glycine as a representative amino acid. The molar equivalents can be adapted for other primary or secondary amines.
Materials:
-
Glycine (1.0 eq)
-
Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Deionized Water
-
Benzyl Chloroformate (Cbz-Cl) (1.1 eq)
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve glycine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq).[1] Stir until all solids are dissolved.
-
Causality: The base deprotonates the ammonium group of the zwitterionic amino acid, freeing the amine to act as a nucleophile. The excess base is present to neutralize the HCl produced during the reaction.
-
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.[1]
-
Causality: The reaction is exothermic. Cooling prevents unwanted side reactions and minimizes the hydrolysis of the temperature-sensitive benzyl chloroformate.
-
-
Addition of Cbz-Cl: Add benzyl chloroformate (1.1 eq) dropwise to the cold, stirring solution over 20-30 minutes.[1] Ensure the temperature does not rise above 5 °C.
-
Causality: Slow addition maintains a low concentration of the highly reactive Cbz-Cl, minimizing the potential for di-protection of the primary amine and other side reactions.[5]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 2-4 hours.[1]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The product should be more nonpolar (higher Rf) than the starting amino acid.
-
Work-up - Phase 1 (Quench): Transfer the reaction mixture to a separatory funnel. Wash the aqueous mixture once with diethyl ether to remove any unreacted benzyl chloroformate and the benzyl alcohol byproduct.[1] Discard the organic layer.
-
Causality: This step removes nonpolar organic impurities from the basic aqueous solution where the carboxylate salt of the product resides.
-
-
Work-up - Phase 2 (Acidification & Extraction): Cool the remaining aqueous layer in an ice bath. Carefully acidify to pH 2 by slowly adding 1 M HCl.[1] A white precipitate of the Cbz-protected glycine should form.
-
Causality: Protonation of the sodium carboxylate salt renders the product neutral and much less soluble in water, causing it to precipitate.
-
-
Work-up - Phase 3 (Isolation): Extract the product from the aqueous mixture three times with ethyl acetate.[1] Combine the organic layers.
-
Work-up - Phase 4 (Drying): Wash the combined organic layers once with brine, then dry over anhydrous sodium sulfate.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Causality: The brine wash removes bulk water, and the anhydrous salt removes residual traces, which is critical before solvent evaporation.
-
-
Purification: The resulting solid can be purified by recrystallization, typically from an ethyl acetate/hexane solvent system.
Representative Yields
The Schotten-Baumann procedure is highly efficient for a variety of amine substrates.
| Amine Substrate | Reagents and Conditions | Typical Yield (%) |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90%[1] |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | > 90%[1] |
| 1,2,3,6-tetrahydropyridine | Cbz-Cl, aq. NaOH, 0 °C to RT | ~75%[18] |
| Aniline | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C | ~90%[3] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Hydrolyzed Cbz-Cl: The reagent is moisture-sensitive and degrades over time. | Use a fresh bottle of Cbz-Cl or one that has been properly stored under an inert atmosphere. |
| Incorrect pH: The pH of the reaction mixture was too low, preventing the amine from being sufficiently nucleophilic. | Ensure the base is fully dissolved and in sufficient excess. Check the pH before adding Cbz-Cl. | |
| Oily Product/Failure to Crystallize | Impurities: The crude product is contaminated with benzyl alcohol (a byproduct of Cbz-Cl hydrolysis). | During work-up, be meticulous with the initial diethyl ether wash (Step 6) to remove benzyl alcohol. If the problem persists, purify by silica gel chromatography. |
| Formation of Di-Cbz Product (for primary amines) | Excess Cbz-Cl: Using too large an excess of the protecting agent. | Use no more than 1.1-1.2 equivalents of Cbz-Cl.[5] |
| High Reaction Temperature/Fast Addition: These conditions can deprotonate the newly formed carbamate, allowing it to react a second time. | Add the Cbz-Cl slowly at 0 °C.[5] Use a milder base like sodium bicarbonate (NaHCO₃) instead of NaOH or Na₂CO₃.[5] |
Overview of Cbz Deprotection
A key advantage of the Cbz group is its selective removal. The most common method is catalytic hydrogenolysis , which cleaves the benzyl C-O bond.[3][9]
-
Conditions: H₂ (1 atm or higher), 5-10 mol% Palladium on Carbon (Pd/C), in a solvent like methanol or ethanol.[1][19]
-
Byproducts: The only byproducts are toluene and carbon dioxide, which are volatile and easily removed.[1]
-
Alternatives: For molecules containing other reducible functional groups (e.g., alkenes, alkynes), alternative methods like transfer hydrogenolysis (e.g., ammonium formate, Pd/C) or cleavage with strong acids (e.g., HBr in acetic acid) can be used.[9][19][20]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. chemos.de [chemos.de]
- 13. nj.gov [nj.gov]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. beilstein-journals.org [beilstein-journals.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Benzyl (3-aminopropyl)carbamate hydrochloride in solid-phase peptide synthesis
An in-depth guide to the application of Benzyl (3-aminopropyl)carbamate hydrochloride in Solid-Phase Peptide Synthesis (SPPS) for the generation of C-terminal aminopropyl-modified peptides.
Introduction: Expanding the Peptide Terminus
The C-terminus of a peptide is a critical locus for modification, profoundly influencing its biological activity, stability, and pharmacokinetic properties. While solid-phase peptide synthesis (SPPS) traditionally yields peptides with either a C-terminal carboxylic acid or a simple amide, the demand for more complex functionalities—for conjugation, cyclization, or mimicking natural protein structures—has driven the development of novel synthetic strategies. This compound emerges as a key reagent in this context, serving as a specialized building block to introduce a primary amine at the C-terminus, separated by a flexible three-carbon (propyl) spacer.
This application note provides a comprehensive overview of the principles, protocols, and technical considerations for utilizing this compound to create custom amine-functionalized resins for Fmoc-based SPPS. This approach allows for the routine synthesis of peptides bearing a C-terminal 3-aminopropyl amide, a versatile handle for subsequent chemical elaboration.
The Chemical Principle: A Trifunctional Reagent
This compound is a strategically designed molecule with three key components that dictate its function in SPPS:
-
Primary Amine (as Hydrochloride Salt): This is the reactive site used to anchor the molecule onto a carboxyl-functionalized resin or a suitable cleavable linker. The hydrochloride salt form ensures stability and requires a simple neutralization step prior to coupling.
-
Propyl Spacer: The -(CH₂)₃- chain provides a flexible, hydrophilic spacer that separates the terminal amine from the peptide backbone.
-
Benzyl Carbamate (Cbz) Group: This is a robust amine protecting group. Its stability to the basic conditions of Fmoc deprotection (e.g., piperidine) and the acidic conditions of standard coupling makes it an orthogonal protecting group in the context of Fmoc-SPPS[1][2]. This Cbz group masks the terminal amine during the linker installation, and its subsequent removal unveils the site for initiating peptide chain elongation.
The overall strategy involves covalently attaching this molecule to a solid support via its primary amine, deprotecting the Cbz group to expose a new primary amine, and then using this new functional site as the starting point for standard C-to-N peptide synthesis[2][3].
Caption: Structure and functional components of the reagent.
Workflow for Synthesis of C-Terminal Aminopropyl-Modified Peptides
The synthesis is a multi-stage process that transforms a standard carboxyl-functionalized resin into a custom support for generating the desired modified peptides. The process relies on the orthogonality of the Fmoc and Cbz protecting groups.
Caption: Overall workflow for SPPS using the custom-prepared resin.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis. All steps should be performed in a properly ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Immobilization of Benzyl (3-aminopropyl)carbamate onto HMPA Resin
This protocol describes the coupling of the title reagent to a p-alkoxybenzyl alcohol (HMPA) type resin, which contains a carboxylic acid handle suitable for creating an acid-cleavable linkage[4].
Materials:
-
HMPA-Polystyrene Resin (e.g., 1.0 mmol/g substitution)
-
This compound
-
N,N'-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell 1g of HMPA resin in DMF (10 mL) for 30 minutes in a peptide synthesis vessel. Drain the solvent[5].
-
Reagent Preparation: In a separate vial, dissolve this compound (3 equivalents based on resin substitution) and HBTU (2.9 equivalents) in a minimal amount of DMF.
-
Neutralization & Activation: Add DIEA (6 equivalents) to the reagent mixture. The initial equivalent of DIEA neutralizes the hydrochloride, and the subsequent equivalents facilitate the coupling reaction[6]. Allow the mixture to pre-activate for 2-3 minutes.
-
Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (2 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. A small sample can be taken for qualitative testing (e.g., Kaiser test on a hydrolyzed sample) to confirm the consumption of the resin's carboxyl groups.
Protocol 2: On-Resin Cbz Deprotection
The removal of the Cbz group must be efficient and orthogonal to the final cleavage conditions. While catalytic hydrogenation is the classic method, it is not practical for SPPS. A strong Lewis acid-based method is a suitable alternative.
Materials:
-
Cbz-protected aminopropyl resin from Protocol 1
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Trifluoroacetic acid (TFA)
-
m-Cresol (as a scavenger)
-
DCM
Procedure:
-
Resin Swelling: Swell the dry resin in DCM (10 mL/g) for 20 minutes. Drain the DCM.
-
Deprotection Cocktail: Prepare a cleavage cocktail of TMSOTf/TFA/m-cresol/DCM (e.g., in a 10:2:5:83 ratio). Caution: This mixture is highly corrosive and moisture-sensitive.
-
Reaction: Add the cooled (0 °C) deprotection cocktail to the resin and agitate at 0 °C for 1-2 hours[7].
-
Washing: Drain the cocktail and immediately wash the resin thoroughly with DCM (5 x 10 mL) to remove all traces of acid.
-
Neutralization: Wash the resin with a solution of 10% DIEA in DCM (3 x 10 mL) to neutralize any remaining acidic species, followed by washes with DCM (3 x 10 mL) and DMF (3 x 10 mL) to prepare for the first amino acid coupling[6]. The resin is now ready for SPPS.
Protocol 3: Standard Fmoc-SPPS Peptide Elongation
With the functionalized resin prepared, peptide synthesis proceeds using standard, well-established Fmoc/tBu chemistry[5][8].
Procedure (for one coupling cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF[9].
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling agent like HBTU/DIEA in DMF for 30-60 minutes[9].
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection-coupling-wash cycle until the desired peptide sequence is assembled.
Protocol 4: Final Cleavage and Peptide Isolation
The final step releases the C-terminal aminopropyl-modified peptide from the solid support and simultaneously removes the acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin from Protocol 3
-
Cleavage Cocktail: TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Preparation: Wash the final peptidyl-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram) and agitate at room temperature for 2-3 hours[8][10].
-
Isolation: Filter the resin and collect the filtrate.
-
Precipitation: Add the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form[9].
-
Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.
Quantitative Data Summary
The following table provides typical parameters for the key steps in the protocol. Researchers should optimize these conditions based on their specific peptide sequence and scale.
| Parameter | Protocol 1: Immobilization | Protocol 4: Final Cleavage |
| Key Reagent | Benzyl (3-aminopropyl)carbamate HCl | 95% Trifluoroacetic Acid (TFA) |
| Reagent Equivalents | 3 eq. (relative to resin capacity) | ~10 mL per gram of resin |
| Solvent | N,N-Dimethylformamide (DMF) | None (TFA is the solvent) |
| Reaction Time | 2 - 4 hours | 2 - 3 hours |
| Temperature | Room Temperature | Room Temperature |
| Typical Outcome | >95% functionalization of resin sites | >90% cleavage yield (sequence dependent) |
Troubleshooting
-
Incomplete Linker Immobilization: If the Kaiser test is positive after Protocol 1, repeat the coupling step with fresh reagents. Ensure the hydrochloride salt was fully neutralized by DIEA.
-
Failed Cbz Deprotection: If the first Fmoc-amino acid coupling fails, it indicates an incomplete Cbz removal. Increase the reaction time or the concentration of TMSOTf in the deprotection cocktail. Ensure all reagents are anhydrous.
-
Low Cleavage Yield: For peptides prone to aggregation, a different cleavage cocktail with additional scavengers may be necessary. Ensure the resin was fully dried before adding the TFA cocktail.
References
- 1. nbinno.com [nbinno.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. peptide.com [peptide.com]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. rsc.org [rsc.org]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Benzyl (3-aminopropyl)carbamate Hydrochloride as a Versatile Chemical Intermediate
An Application Guide for Researchers
Introduction: Benzyl (3-aminopropyl)carbamate hydrochloride is a bifunctional chemical intermediate of significant utility in modern synthetic organic and medicinal chemistry. Its structure is deceptively simple, featuring a three-carbon aliphatic chain flanked by a primary amine at one end and a benzyl carbamate (Cbz or Z) protected amine at the other. This arrangement provides chemists with a versatile building block for sequential, regioselective modifications. The primary amine serves as a readily available nucleophile for chain elongation, while the robust Cbz group masks the second amine, allowing for its deprotection under specific, non-hydrolytic conditions later in a synthetic sequence.
This guide provides an in-depth look at the properties, core reactivity, and practical applications of this compound, with a particular focus on its emerging role as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic endeavors.
PART 1: Physicochemical Properties and Safety Data
Before utilization in any synthetic protocol, a thorough understanding of the compound's physical properties and associated hazards is paramount. This compound is typically supplied as a solid.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 17400-34-9 | [1] |
| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [1] |
| Molecular Weight | 244.72 g/mol | [1][2] |
| Appearance | Solid, semi-solid, or liquid | [3] |
| Melting Point | 185-189°C | [4] |
| Boiling Point | 368.2°C at 760 mmHg (for free base) | [4][5] |
| Storage Conditions | Store locked up in a cool, dry, well-ventilated area. For long-term storage, keep in a dark place under an inert atmosphere, preferably in a freezer at -20°C. |[3][6] |
Safety and Handling: This compound is classified as hazardous. Adherence to safety protocols is essential.[4]
Table 2: GHS Hazard and Precautionary Statements
| Classification | Statement | Source(s) |
|---|---|---|
| Hazard Statement(s) | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [4][7] |
| Precautionary Statement(s) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[6][7] |
PART 2: Core Reactivity and Mechanistic Principles
The synthetic utility of this compound stems from the orthogonal reactivity of its two amine functional groups.
-
The Primary Aminopropyl Moiety (-CH₂CH₂CH₂NH₂): The terminal primary amine is a potent nucleophile. It readily participates in standard amine chemistries, including amide bond formation with activated carboxylic acids, acylation with acid chlorides, reductive amination with aldehydes and ketones, and alkylation reactions. The hydrochloride salt must be neutralized in situ with a non-nucleophilic base (e.g., triethylamine, DIPEA) to unmask the reactive free amine.
-
The Benzyl Carbamate Moiety (-NH-Cbz): The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines.[8] It is notably stable to a wide range of reaction conditions, including many acidic and basic environments, which allows for selective chemistry to be performed at the primary amine terminus. The Cbz group is most effectively cleaved via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which breaks the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. This deprotection strategy is exceptionally clean and orthogonal to many other functional groups.
PART 3: Application in the Synthesis of PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[9] These molecules consist of three parts: a warhead for the target protein, a ligand for the E3 ligase, and a linker connecting them.
This compound is an ideal building block for the linker component. Its defined length and dual functionality allow for a stepwise and controlled assembly of the final PROTAC molecule. Typically, the primary amine is first coupled to either the target protein ligand or the E3 ligase ligand. After this initial coupling, the Cbz group is removed to reveal a new primary amine, which can then be coupled to the second ligand, completing the PROTAC structure.
PART 4: Detailed Experimental Protocols
CAUTION: These protocols involve hazardous materials and reactions. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[6]
Protocol 1: Amide Bond Formation with a Carboxylic Acid
This protocol describes a general procedure for coupling the primary amine of Benzyl (3-aminopropyl)carbamate with a generic carboxylic acid using HATU as the coupling agent.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid (1.05 equiv)
-
HATU (1,1'-[Azobis(methylen)]bis[3-methyl-1H-imidazolium-1-yl] hexafluorophosphate) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.05 equiv) and dissolve it in a minimal amount of anhydrous DMF.
-
Activation: Add HATU (1.1 equiv) to the solution and stir for 5 minutes at room temperature. This pre-activates the carboxylic acid.
-
Amine Addition: In a separate vial, dissolve this compound (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) to this solution to neutralize the hydrochloride salt and liberate the free amine.
-
Coupling Reaction: Add the amine solution from step 3 to the activated carboxylic acid solution from step 2.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated, Cbz-protected intermediate.
Rationale: DIPEA is used as a non-nucleophilic base to avoid competing with the primary amine in the coupling reaction. HATU is an efficient coupling reagent that minimizes side reactions and racemization for chiral carboxylic acids. The aqueous workup removes DMF and unreacted reagents.
Protocol 2: Cbz Group Deprotection via Catalytic Hydrogenolysis
This protocol details the removal of the Cbz protecting group to reveal the primary amine.
Materials:
-
Cbz-protected intermediate from Protocol 1 (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 wt. %, ~5-10 mol % Pd)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source (balloon or Parr hydrogenator)
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected intermediate in a suitable solvent (MeOH or EtOAc) in a thick-walled flask designed for hydrogenation.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution. CAUTION: Pd/C can be pyrophoric and may ignite flammable solvents if added to a dry flask. Always add the catalyst to the solvent-wetted substrate.
-
Hydrogenation: Purge the flask with an inert gas (N₂ or Ar), then evacuate and backfill with H₂ gas (a balloon is sufficient for small scale). For larger scales, a Parr apparatus is recommended.
-
Monitoring: Vigorously stir the reaction mixture under a positive pressure of H₂. Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Workup: Upon completion, carefully purge the reaction vessel with N₂ or Ar to remove all hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product. CAUTION: The filtered catalyst can be pyrophoric. Do not allow the Celite pad to dry completely in the air. Quench it carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, which is now ready for subsequent reactions.
References
- 1. benzyl N-(3-aminopropyl)carbamate hydrochloride | C11H17ClN2O2 | CID 13196227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. Benzyl (3-aminopropyl)carbamate | 46460-73-5 [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. biosynce.com [biosynce.com]
- 6. aksci.com [aksci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Note: A Comprehensive Guide to Catalytic Hydrogenation for Cbz Group Removal
Introduction
The carboxybenzyl (Cbz or Z) group is a cornerstone amine protecting group in modern organic synthesis, prized for its stability across a wide range of reaction conditions.[1] Its effective and clean removal is a critical step in numerous synthetic pathways, particularly in peptide synthesis and the development of pharmaceutical intermediates.[1] Among the various deprotection strategies, palladium-catalyzed hydrogenolysis stands out as the most widely adopted method due to its mild conditions, high efficiency, and clean reaction profile, yielding only toluene and carbon dioxide as byproducts.[1][2]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the theory, practice, and optimization of Cbz group removal via catalytic hydrogenation. We will explore the underlying mechanism, detail robust experimental protocols, and offer field-proven insights for troubleshooting common challenges.
Reaction Mechanism and Workflow
The deprotection of a Cbz-protected amine via catalytic hydrogenation is a heterogeneous catalytic process that occurs on the surface of a palladium catalyst.[1][3] The overall transformation involves the cleavage (hydrogenolysis) of the benzylic carbon-oxygen bond.
The accepted mechanism proceeds through the following key steps[4]:
-
Adsorption: Both the Cbz-protected substrate and molecular hydrogen (H₂) are adsorbed onto the active sites of the palladium catalyst surface.
-
Hydrogenolysis: The catalyst facilitates the cleavage of the weak benzylic C-O bond by hydrogen. This is the rate-determining step.
-
Intermediate Formation: This cleavage results in the formation of toluene and an unstable carbamic acid intermediate.[4]
-
Decarboxylation: The carbamic acid spontaneously decomposes to release the free amine product and gaseous carbon dioxide (CO₂).
The byproducts, toluene and CO₂, are volatile and easily removed from the reaction mixture, simplifying product isolation.
Figure 1: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Optimizing the Reaction: Key Parameters
The success of Cbz deprotection hinges on the careful selection of several key parameters. The following table summarizes critical variables and provides guidance for their selection.
| Parameter | Common Choices | Field Insights & Rationale |
| Catalyst | • 10% Pd/C: The workhorse catalyst, effective for most substrates.[1][5] • 5% Pd/C: A less active option, useful for sensitive substrates.[1] • Pearlman's Catalyst (Pd(OH)₂/C): More active and often effective for stubborn substrates or when catalyst poisoning is an issue.[1][6][7] | The catalyst is a heterogeneous, finely divided black powder providing high surface area.[3] Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air; it must be handled under an inert atmosphere.[8][9][10] Wet catalysts (typically 50% water by weight) are safer to handle. |
| Catalyst Loading | 5-20% (w/w) relative to the substrate.[1] | A 10% w/w loading is a good starting point. Higher loadings may be necessary for difficult substrates or if catalyst poisoning is suspected.[1][11] |
| Hydrogen Source | • H₂ Gas (balloon): Sufficient for most lab-scale reactions at atmospheric pressure.[1][6] • H₂ Gas (Parr shaker): For reactions requiring elevated pressure (up to 50 psi or higher), often used for challenging substrates.[6][11] • Transfer Hydrogenation Reagents: Ammonium formate (HCO₂NH₄) is the most common.[1][5][12] Others include formic acid or cyclohexene.[6][13] | Transfer hydrogenation is an excellent alternative that avoids the need for flammable H₂ gas cylinders, making it safer and more convenient for many labs.[13][14] |
| Solvent | • Alcohols (MeOH, EtOH): Most common and highly effective.[1][5][15] • Ethyl Acetate (EtOAc): Also widely used and effective.[15] • Tetrahydrofuran (THF) • Acetic Acid (AcOH): Can be used as a solvent or co-solvent to prevent product inhibition by protonating the newly formed amine.[1][11][15] | The solvent must dissolve the substrate but not react under the conditions. Protic solvents like methanol and ethanol generally accelerate the reaction.[9] Vigorous stirring is crucial in this three-phase system (solid catalyst, liquid solution, gas H₂) to ensure efficient mass transfer.[3][6] |
| Reaction Time | 1–12 hours. Typically 1-4 hours.[1] | Reaction progress must be monitored carefully by TLC or LC-MS to determine completion and avoid potential side reactions from over-reduction.[1] |
Detailed Experimental Protocols
Safety First: Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts, and explosive hydrogen gas. All procedures must be performed in a well-ventilated fume hood.[8][16] Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves.[10] Keep a fire extinguisher (Type D for metal fires) nearby.[9]
Protocol 1: Standard Hydrogenolysis using Pd/C and H₂ Gas
This protocol is suitable for most standard Cbz deprotections on a laboratory scale.
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C, preferably wet to reduce pyrophoricity)
-
Methanol (MeOH) or Ethanol (EtOH), ACS grade
-
Hydrogen (H₂) gas supply with balloon
-
Celite® 545
-
Two- or three-neck round-bottom flask, magnetic stir bar, septa
-
Vacuum/inert gas manifold
Figure 2: General workflow for Cbz deprotection via catalytic hydrogenation.
Procedure:
-
System Setup: Place the Cbz-protected amine (1.0 equiv) and a magnetic stir bar into a round-bottom flask. Seal the flask and purge with an inert gas (N₂ or Ar) for 5-10 minutes.[8]
-
Solvent Addition: Add the chosen solvent (e.g., MeOH) via syringe under a positive pressure of inert gas. Stir to dissolve the substrate completely.
-
Catalyst Addition: While maintaining a positive inert gas flow, carefully add 10% Pd/C (0.10 g per 1.0 g of substrate).[1] Caution: Never add dry Pd/C to a flask containing solvent in the presence of air.[10]
-
Hydrogenation: Evacuate the flask and backfill with H₂ from a balloon. Repeat this purge cycle two more times to ensure the atmosphere is saturated with hydrogen.[7]
-
Reaction: Stir the suspension vigorously at room temperature. A gray or black suspension should be observed.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).[1]
-
Work-up: Once complete, carefully purge the flask with inert gas to remove all hydrogen.[1]
-
Filtration: Prepare a short plug of Celite® in a Büchner or fritted glass funnel. Wet the pad with the reaction solvent. Filter the reaction mixture through the Celite pad to remove the catalyst. Wash the pad thoroughly with additional solvent to recover all the product.[1] Caution: Do not allow the filter cake to dry, as the used catalyst is highly pyrophoric.[9] Immediately quench the Celite pad with water after filtration is complete.[8]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.
Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate
This protocol is inherently safer as it avoids the use of gaseous hydrogen.[13]
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite® 545
Procedure:
-
Setup: Dissolve the Cbz-protected amine (1.0 equiv) in MeOH in a round-bottom flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (0.10 - 0.20 g per 1.0 g of substrate).
-
Reagent Addition: Add ammonium formate (3-5 equivalents) to the suspension.[1][13] The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction to completion by TLC or LC-MS. CTH reactions are often very fast (30-60 minutes).
-
Work-up and Filtration: Filter the reaction mixture through a pad of Celite® as described in Protocol 1. Quench the used catalyst immediately.
-
Isolation: Concentrate the filtrate. An aqueous work-up may be required to remove excess ammonium formate salts before final concentration and purification.[1]
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | Catalyst Poisoning: The substrate or solvent contains impurities (e.g., sulfur compounds, thiols, some heterocycles) that bind strongly to Pd, deactivating it.[5][11][17][18][19] Poor Catalyst Activity: The catalyst is old or from a poor-quality batch.[6][11] Product Inhibition: The resulting amine product coordinates to the catalyst, slowing the reaction.[7][11] | • Purify the starting material to remove contaminants.[11] If the substrate itself contains a poisoning moiety, consider alternative deprotection methods.[11] • Use a fresh batch of high-quality catalyst or switch to a more active one like Pearlman's catalyst (Pd(OH)₂/C).[6][7] • Increase catalyst loading or hydrogen pressure.[6][11] • Add a small amount of acetic acid (AcOH) as a co-solvent to protonate the product amine and prevent it from binding to the catalyst.[7][11] |
| Side Reactions / Poor Selectivity | Over-reduction: Other reducible functional groups (e.g., alkenes, alkynes, nitro groups, benzyl ethers, some aryl halides) are also reduced under the reaction conditions.[6][20] | • Monitor the reaction closely and stop it as soon as the Cbz group is gone. • Use milder conditions (e.g., 5% Pd/C, atmospheric H₂ pressure). • Catalytic Transfer Hydrogenation (CTH) often offers better chemoselectivity and can be a milder alternative.[6][7] • For highly sensitive substrates, consider non-reductive methods like acid-mediated cleavage (e.g., HBr in AcOH).[6][13][21] |
| Safety Hazard: Catalyst Fire | Improper Handling: Dry Pd/C or used, hydrogen-saturated Pd/C was exposed to air and an ignition source (e.g., flammable solvent vapor).[8][9][10] | • ALWAYS handle dry catalyst under an inert atmosphere.[10] • NEVER add dry catalyst directly to a flammable solvent in the open air.[9] • ALWAYS purge the reaction flask thoroughly with inert gas before adding solvent and after the reaction is complete.[8] • ALWAYS keep the catalyst wet during filtration and quench the filter cake with water immediately after use.[8] |
Conclusion
Palladium-catalyzed hydrogenation is a powerful, reliable, and highly efficient method for the deprotection of Cbz-protected amines. By understanding the reaction mechanism, carefully selecting parameters, and adhering to strict safety protocols, researchers can successfully implement this crucial transformation. Both the standard hydrogen gas protocol and the transfer hydrogenation alternative offer robust solutions, and a grasp of common troubleshooting strategies will enable rapid optimization for even the most challenging substrates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. sarponggroup.com [sarponggroup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. [PDF] Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis. | Semantic Scholar [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 16. njhjchem.com [njhjchem.com]
- 17. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 18. studysmarter.co.uk [studysmarter.co.uk]
- 19. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 20. scientificupdate.com [scientificupdate.com]
- 21. tdcommons.org [tdcommons.org]
Application Notes and Protocols for Bioconjugation Using Benzyl (3-aminopropyl)carbamate Hydrochloride
Introduction: A Versatile Linker for Amine-Based Bioconjugation
In the landscape of bioconjugation, the covalent linkage of molecules to biomolecules such as proteins, peptides, and antibodies is a foundational technique.[1] This process enables the development of advanced therapeutics like antibody-drug conjugates (ADCs), sophisticated diagnostic assays, and tools for fundamental biological research.[2][3] The choice of linker is critical, dictating the stability, functionality, and ultimate success of the resulting bioconjugate.
This guide introduces Benzyl (3-aminopropyl)carbamate hydrochloride, a heterobifunctional linker possessing a primary amine for conjugation and a carbamate group protected by a benzyl moiety. The primary amine of this linker serves as a versatile nucleophile, readily participating in common amine-reactive chemistries.[4][5] This application note provides a comprehensive overview of the principles and detailed protocols for utilizing this compound in bioconjugation, tailored for researchers, scientists, and drug development professionals.
Core Principles: The Chemistry of Amine Modification
The primary amine of this compound is a potent nucleophile that can be effectively conjugated to biomolecules through several established methods.[1] The most common strategies involve the formation of stable amide bonds, which are highly resistant to hydrolysis under physiological conditions.[]
Two-Step Carbodiimide Coupling (EDC/NHS Chemistry)
A widely employed strategy for conjugating an amine-containing linker to a biomolecule with available carboxyl groups (e.g., aspartic acid, glutamic acid residues, or the C-terminus of proteins) is the two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8]
The Causality Behind the Two-Step Process:
-
Activation of Carboxyl Groups: EDC reacts with carboxyl groups on the biomolecule to form a highly reactive but unstable O-acylisourea intermediate.[8][9] This activation is most efficient at a slightly acidic pH (4.5-6.0).[8]
-
Formation of a Stable NHS Ester: The addition of NHS or Sulfo-NHS traps the unstable intermediate, converting it into a more stable, amine-reactive NHS ester.[7][10] This intermediate is less susceptible to hydrolysis than the O-acylisourea, allowing for a more controlled and efficient subsequent reaction with the primary amine of our linker.[11]
-
Nucleophilic Attack and Amide Bond Formation: The primary amine of this compound then attacks the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of NHS or Sulfo-NHS.[][12] This reaction is most efficient at a pH range of 7.2-8.5, where the primary amine is deprotonated and thus more nucleophilic.[10][11]
This two-step approach is particularly advantageous as it minimizes the risk of intramolecular crosslinking of the biomolecule.[13]
Visualizing the Workflow: EDC/NHS Conjugation
Caption: Workflow for EDC/NHS mediated bioconjugation.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Model Protein (e.g., Bovine Serum Albumin - BSA)
This protocol details the covalent attachment of the linker to available carboxyl groups on BSA.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[8]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5[8]
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[14]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[15]
Procedure:
-
Protein Preparation:
-
Dissolve BSA in Activation Buffer to a concentration of 10 mg/mL.
-
If the protein solution contains amine-containing buffers (like Tris), perform a buffer exchange into the Activation Buffer using a desalting column or dialysis.[16]
-
-
Activation of Protein Carboxyl Groups:
-
Conjugation Reaction:
-
Prepare a 10 mg/mL solution of this compound in Coupling Buffer.
-
Add a 100-fold molar excess of the linker solution to the activated protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[8]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-esters.[16]
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess linker, unreacted reagents, and byproducts by passing the reaction mixture through an SEC column equilibrated with PBS.[14]
-
Collect fractions and monitor the protein concentration using absorbance at 280 nm.
-
-
Characterization:
-
Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry to observe the mass shift corresponding to the attached linker.
-
The degree of labeling (DOL) can be quantified if a chromophore is subsequently attached to the benzyl-protected carbamate after deprotection.
-
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Activation pH | 4.5 - 6.0 | Optimizes EDC-mediated carboxyl activation while minimizing hydrolysis.[8] |
| Conjugation pH | 7.2 - 8.5 | Ensures the primary amine of the linker is deprotonated and nucleophilic.[10][11] |
| Temperature | 4°C to Room Temp. | Lower temperatures can minimize hydrolysis of the NHS ester, improving efficiency.[10] |
| Molar Excess (Linker:Protein) | 20x - 200x | Empirically determined to achieve desired degree of labeling. |
| Reaction Time | 1 - 4 hours | Sufficient time for conjugation; longer times may be needed at 4°C.[17] |
Protocol 2: Surface Modification of Carboxylate-Functionalized Nanoparticles
This protocol outlines the attachment of this compound to the surface of carboxylated nanoparticles, a common step in preparing nanoparticles for further bioconjugation.
Materials:
-
Carboxylate-functionalized nanoparticles (e.g., magnetic beads, quantum dots)
-
This compound
-
EDC and Sulfo-NHS
-
Activation Buffer: 50 mM MES, pH 6.0[13]
-
Coupling Buffer: PBS, pH 7.5
-
Washing Buffer: PBS with 0.05% Tween-20
-
Quenching Solution: 100 mM Ethanolamine, pH 8.5
-
Storage Buffer: PBS with a suitable preservative (e.g., 0.02% sodium azide)
Procedure:
-
Nanoparticle Preparation:
-
Wash the carboxylated nanoparticles three times with Activation Buffer to remove any preservatives or contaminants. Pellet the nanoparticles by centrifugation or magnetic separation between washes.
-
-
Activation of Nanoparticle Surface:
-
Resuspend the washed nanoparticles in Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL each).
-
Add EDC and Sulfo-NHS to the nanoparticle suspension. The optimal concentration will depend on the nanoparticle concentration and surface carboxyl density and should be empirically determined.
-
Incubate for 15-30 minutes at room temperature with continuous mixing.
-
-
Conjugation Reaction:
-
Wash the activated nanoparticles twice with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
Immediately resuspend the activated nanoparticles in Coupling Buffer containing the desired concentration of this compound.
-
Incubate for 2 hours at room temperature with continuous mixing.
-
-
Quenching and Washing:
-
Pellet the nanoparticles and resuspend them in the Quenching Solution. Incubate for 30 minutes to block any remaining active sites.
-
Wash the nanoparticles three times with Washing Buffer to remove unreacted linker and byproducts.[13]
-
-
Final Resuspension and Storage:
-
Resuspend the functionalized nanoparticles in the appropriate Storage Buffer.
-
-
Characterization:
-
The successful attachment of the primary amine-containing linker can be verified by techniques such as zeta potential measurements (expecting a change in surface charge) or by reacting the newly introduced amines with an amine-reactive fluorescent dye and measuring the fluorescence.
-
Visualizing the Reaction Mechanism
Caption: Mechanism of EDC/NHS mediated amide bond formation.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating. Each major step includes a rationale grounded in established chemical principles. For instance, the two-step activation/conjugation process and the specific pH ranges are chosen to maximize the desired reaction while minimizing side reactions like hydrolysis.[11] The inclusion of quenching and robust purification steps ensures the removal of potentially interfering unreacted components, leading to a cleaner final product.[14] Characterization steps are crucial for validating the outcome of the conjugation.
Conclusion and Future Directions
This compound is a valuable tool for bioconjugation, providing a primary amine handle for covalent modification of biomolecules and surfaces. The protocols outlined here, based on well-established EDC/NHS chemistry, provide a robust framework for researchers. Successful bioconjugation hinges on the careful optimization of reaction conditions and thorough characterization of the final product.[18] Future applications could involve the deprotection of the benzyl carbamate to reveal a second reactive site, enabling the creation of more complex, multifunctional bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. susupport.com [susupport.com]
- 3. chempep.com [chempep.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General Dialdehyde Click Chemistry for Amine Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Synthesis, Characterization, and Biomedical Applications | Books and Publications - Gate2Biotech.com [gate2biotech.com]
Troubleshooting & Optimization
Improving solubility of Benzyl (3-aminopropyl)carbamate hydrochloride in reactions
Technical Support Center: Benzyl (3-aminopropyl)carbamate Hydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered with this reagent, particularly concerning its solubility in reaction setups. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure your experiments proceed efficiently and successfully.
Section 1: Understanding the Solubility Profile of this compound
This compound is a bifunctional molecule featuring a carbamate-protected amine and a primary amine hydrochloride salt. This dual nature is central to its reactivity and its solubility characteristics. The hydrochloride salt form generally enhances solubility in polar, protic solvents while limiting it in non-polar, aprotic organic solvents.
Physicochemical Properties
A clear understanding of the compound's properties is the first step in troubleshooting.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₇ClN₂O₂ | |
| Molecular Weight | 244.72 g/mol | |
| Appearance | White to off-white solid | General Observation |
| Melting Point | 185-189 °C | |
| pKa (Predicted) | ~9.5-10.5 (for the primary ammonium) | Inferred from similar structures |
Key Factors Influencing Solubility
The solubility of this salt is not absolute but is a function of its environment. Three primary factors dictate its behavior in a reaction vessel: pH, solvent choice, and temperature.
-
pH: As a hydrochloride salt of a primary amine, the molecule's solubility is critically dependent on pH. In acidic to neutral aqueous media, it exists in its protonated (ammonium) form, which is charged and thus more soluble. As the pH becomes more basic, the ammonium group is deprotonated to the neutral free amine, which is less polar and significantly less soluble in water but more soluble in organic solvents.[1][2]
-
Solvent Polarity: The principle of "like dissolves like" is paramount. The salt form is polar and ionic, favoring polar solvents. Common solvents used in organic synthesis have vastly different properties:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Generally good solvents for the hydrochloride salt.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Moderate to good solubility can often be achieved, especially with heating.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): Very poor solubility is expected for the hydrochloride salt.
-
-
Temperature: For most solids, solubility increases with temperature. This can be a useful tool, but the thermal stability of the reactant and other reagents must be considered. Given its relatively high melting point, this compound has good thermal stability for moderate heating in most reaction scenarios.[3]
Section 2: Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
When facing solubility challenges, a systematic approach is more effective than random trial and error. The following workflow provides a logical decision-making process to diagnose and solve the issue.
Solubility Troubleshooting Workflow
References
Optimizing reaction conditions for PROTAC synthesis with amine linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing amine-functionalized linkers. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of PROTAC synthesis and optimize your reaction conditions for robust and reproducible results.
Introduction: The Critical Role of the Amine Linker
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][] The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[1][3][4] Amine-functionalized linkers are a cornerstone of PROTAC synthesis, primarily due to the reliability and versatility of amide bond formation and reductive amination reactions. However, these reactions are not without their challenges. This guide will address common issues and provide expert insights to overcome them.
Troubleshooting Guide: From Reaction Failure to Low Yield
This section is formatted to address specific problems you may encounter during your experiments.
Problem 1: Low or No Product Formation in Amide Coupling Reactions
You've set up your amide coupling reaction between a carboxylic acid-functionalized component (either your POI ligand or E3 ligase ligand) and your amine-terminated linker, but LC-MS analysis shows little to no desired product.
Expertise & Experience: Amide bond formation requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If this activation is inefficient, the nucleophilic amine will not react. The choice of coupling reagent is critical and can be the difference between a successful and a failed reaction.[5][6]
Recommended Solutions:
-
Reagent Selection: For sterically hindered or electronically deactivated substrates, standard coupling reagents like EDC or DCC may be insufficient.[7] Consider using more potent uronium- or phosphonium-based reagents.
-
Additive Inclusion: Additives like HOBt or OxymaPure can react with the activated intermediate to form a more stable activated ester, reducing side reactions and improving yields.
-
Fresh Reagents: Coupling reagents, especially uronium salts like HATU, can be hygroscopic and degrade over time. Always use fresh, high-purity reagents.
| Coupling Reagent | Additive (Optional) | Base | Solvents | Key Considerations |
| HATU | None | DIPEA, NMM | DMF, NMP, DCM | Highly efficient, especially for hindered couplings. Can be expensive.[5][6] |
| HBTU/TBTU | HOBt | DIPEA, NMM | DMF, NMP, DCM | A common and effective choice, but can cause racemization in chiral substrates. |
| EDC | HOBt, OxymaPure | DIPEA, NMM | DMF, DCM, MeCN | Cost-effective but can be less efficient for challenging couplings.[8] |
| DCC | HOBt, OxymaPure | None typically required | DCM, THF | Can form an insoluble dicyclohexylurea (DCU) byproduct that can complicate purification.[9] |
Expertise & Experience: Many commercially available or synthetically prepared amines are isolated as TFA salts following purification by reverse-phase HPLC or after Boc-deprotection.[8][10] The trifluoroacetate anion can neutralize the base (e.g., DIPEA) required for the coupling reaction, thereby inhibiting it.[5][8]
Recommended Solutions:
-
Increase Base Stoichiometry: Add an additional 1-2 equivalents of a non-nucleophilic base like DIPEA to neutralize the TFA salt before adding the coupling reagent. A common practice is to use at least 3 equivalents of DIPEA in total.[5]
-
Free-Basing the Amine: Before the coupling reaction, dissolve the amine salt in a suitable solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to obtain the free amine. Alternatively, passing the amine salt through a strong cation exchange (SCX) cartridge can yield the free amine.[8][11]
-
Use HCl Salts: If possible, prepare your amines as hydrochloride salts, which are generally less inhibitory than TFA salts.[8]
Expertise & Experience: The bulky nature of POI and E3 ligase ligands can physically block the reactive sites, preventing the formation of the amide bond.[6][7]
Recommended Solutions:
-
Change Linker Attachment Point: If possible, redesign your synthesis to attach the linker to a more solvent-exposed and less sterically crowded position on your ligand.[7]
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier caused by steric hindrance.[7]
-
Use a Longer Linker: A longer, more flexible linker can sometimes provide the necessary reach and conformational freedom to circumvent steric clashes.[6]
Problem 2: Multiple Unidentified Products in the Reaction Mixture
Your LC-MS shows the consumption of starting materials, but instead of a clean product peak, you see a complex mixture of byproducts.
Recommended Solutions:
-
Order of Reagent Addition: In some cases, pre-activating the carboxylic acid with the coupling reagent and additive for a short period (5-10 minutes) before adding the amine can improve results. However, for some systems, adding all components together is preferable.[10] Experiment with the order of addition to find the optimal conditions for your specific substrates.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions (dry solvents, inert atmosphere). Water can hydrolyze the activated ester back to the carboxylic acid, reducing your yield.[6]
Expertise & Experience: Some PROTAC components, particularly certain E3 ligase ligands like thalidomide derivatives, can be unstable under prolonged reaction times or harsh conditions.[12]
Recommended Solutions:
-
Monitor Reaction Progress: Closely monitor the reaction by LC-MS (e.g., every 1-2 hours) to determine the optimal reaction time and avoid degradation from extended exposure to reagents or elevated temperatures.[5]
-
Control Reaction Temperature: Run the reaction at room temperature or even 0 °C to minimize degradation if your components are known to be sensitive.
Problem 3: Poor Isolated Yield After Purification
The reaction appears clean by LC-MS, but you lose a significant amount of product during work-up and purification.
Expertise & Experience: PROTACs, especially those with PEG linkers, are often large, polar molecules that can be challenging to purify using standard silica gel chromatography.[5] They may streak on the column or be completely retained.
Recommended Solutions:
-
Reverse-Phase HPLC (RP-HPLC): This is often the most effective technique for purifying polar PROTACs. C18 or C8 columns are commonly used with a water/acetonitrile or water/methanol gradient containing 0.1% TFA or formic acid.[5]
-
Size Exclusion Chromatography (SEC): For very large PROTACs, SEC can be a useful method to separate the product from smaller impurities.[5]
-
Ion Exchange Chromatography (IEX): If your PROTAC has a net charge, IEX can be an effective purification strategy.[5]
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for a standard amide coupling to synthesize a PROTAC?
A1: A reliable starting point is to use 1.0 equivalent of the carboxylic acid component, 1.1 equivalents of the amine-linker, 1.2 equivalents of HATU, and 3.0 equivalents of DIPEA in anhydrous DMF. The reaction can be run at room temperature under an argon or nitrogen atmosphere and monitored by LC-MS.[5]
Q2: I'm considering using reductive amination instead of amide coupling. What are the advantages and disadvantages?
A2: Reductive amination, the reaction between an amine and an aldehyde or ketone to form a new amine, is an excellent alternative to amide coupling.
-
Advantages: It can be a milder reaction and is often amenable to automation. The resulting secondary or tertiary amine linkage can sometimes improve the physicochemical properties of the PROTAC compared to an amide.[12][13]
-
Disadvantages: It requires an aldehyde or ketone functionality on one of your components, which may necessitate additional synthetic steps. The choice of reducing agent is critical to avoid reduction of other functional groups.
| Reducing Agent | Solvents | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | DCE, DCM, THF | Mild and selective for imines over aldehydes/ketones. Water-sensitive.[14] |
| Sodium Cyanoborohydride (NaCNBH₃) | MeOH, EtOH | Stable in water. Lewis acids (e.g., ZnCl₂) can be added to improve yields.[14] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Can reduce aldehydes and ketones; must be added after imine formation is complete.[14] |
Q3: How do I choose the right linker length and composition?
A3: Linker design is a critical and often empirical part of PROTAC development.[1][]
-
Length: The linker must be long enough to span the distance between the POI and the E3 ligase to allow for a productive ternary complex formation, but not so long that it leads to an unstable or non-productive complex.[6][] A good starting point is to synthesize a small library of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG6) to determine the optimal length experimentally.[1]
-
Composition: Alkyl chains are hydrophobic and can enhance cell permeability, while PEG linkers are hydrophilic and can improve solubility.[6][] More rigid linkers containing piperazine/piperidine or alkyne motifs are increasingly used to pre-organize the PROTAC and reduce the entropic penalty of binding.[1][4]
Q4: My PROTAC has poor cell permeability. Can the linker chemistry be the cause?
A4: Absolutely. PROTACs often fall into the "beyond Rule of 5" chemical space, and their large size and high number of hydrogen bond donors/acceptors can limit permeability. The amide bonds in the linker are a significant contributor to this.[16][17] Consider synthesizing analogs where an amide bond is replaced with a less polar ester or an alkyl chain to potentially improve permeability and cellular activity.[16][17][18]
Experimental Protocols
Protocol 1: General Amide Coupling with HATU
-
Preparation: In a dry flask under an inert atmosphere (Argon or N₂), dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF.
-
Amine Addition: Add the amine-functionalized linker (1.1 eq) to the solution.
-
Base Addition: Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Coupling Reagent Addition: Add HATU (1.2 eq) to the reaction mixture. If the reaction is exothermic, consider adding the HATU at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS until the limiting starting material is consumed.
-
Work-up: Once complete, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 5% citric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative RP-HPLC.
Protocol 2: General Reductive Amination with STAB
-
Preparation: In a dry flask, dissolve the amine component (1.0 eq) and the aldehyde/ketone component (1.1 eq) in an anhydrous solvent like dichloroethane (DCE) or dichloromethane (DCM).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. You can add a mild acid catalyst like acetic acid (0.1 eq) to facilitate this step.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 3-16 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the product with DCM or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by an appropriate method (flash chromatography or RP-HPLC).
Visual Guides
PROTAC Synthesis Workflow
Caption: A typical workflow for the synthesis and purification of a PROTAC.
Troubleshooting Logic for Amide Coupling
Caption: A decision tree for troubleshooting failed amide coupling reactions.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
Technical Support Center: Navigating the Purification of Benzyl (3-aminopropyl)carbamate Hydrochloride
Welcome to the technical support center for Benzyl (3-aminopropyl)carbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the purification of this important bifunctional linker. The unique structure of this molecule, possessing a hydrophilic primary amine hydrochloride and a more lipophilic Cbz-protected amine, presents a distinct set of purification hurdles. This document will equip you with the foundational knowledge and practical protocols to achieve high purity for your downstream applications.
Understanding the Molecule: Key Physicochemical Properties
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₁H₁₇ClN₂O₂ | Indicates a relatively small molecule with heteroatoms contributing to its polarity. |
| Molecular Weight | 244.72 g/mol | Relevant for techniques like size exclusion chromatography, though less common for this scale of purification. |
| Appearance | Typically a white to off-white solid. | The color can be an initial indicator of purity. |
| Functionality | Primary amine hydrochloride, Cbz-protected secondary amine, aromatic ring. | The primary amine hydrochloride imparts high polarity and water solubility, while the Cbz group adds lipophilicity. This amphiphilic nature is the root of many purification challenges. |
Troubleshooting Guide: Common Purification Challenges & Solutions
This section addresses the most frequently encountered issues during the purification of this compound.
Issue 1: The Product is an Intractable Oil or Fails to Crystallize
Q: My crude product is a persistent oil and I'm struggling to induce crystallization. What's causing this and how can I resolve it?
A: Oiling out is a common problem for highly polar or impure compounds. The presence of residual solvents, unreacted starting materials, or byproducts can significantly hinder the formation of a stable crystal lattice.
Causality: this compound's amphiphilic nature can make it act as a surfactant, stabilizing emulsions and preventing clean phase separation or crystallization. Impurities can disrupt the ordered packing required for crystal formation.
Troubleshooting Protocol:
-
Initial Purification via Acid-Base Extraction:
-
Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with a mild acidic solution (e.g., 1M HCl) to protonate any basic impurities, which will then partition into the aqueous phase.
-
Back-extract the aqueous layer with fresh organic solvent to recover any product that may have transferred.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This step should remove many common impurities.
-
-
Solvent System Exploration for Recrystallization:
-
Polar Protic Solvents: Due to the hydrochloride salt, the compound will have some solubility in polar protic solvents. Experiment with:
-
Isopropanol (IPA)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Mixtures of the above with a less polar co-solvent like diethyl ether or ethyl acetate to induce precipitation.
-
-
Recrystallization from Water: While it may be highly soluble, recrystallization from a minimal amount of hot water, followed by slow cooling and potentially the addition of a miscible organic solvent like isopropanol, can sometimes yield high-purity crystals.[1]
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. This creates nucleation sites.
-
Seeding: If you have a small amount of pure, solid material, add a single crystal to the supersaturated solution to initiate crystallization.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer to a refrigerator (4°C), and finally to a freezer (-20°C) if necessary. Rapid cooling often leads to the formation of oils or very fine, impure crystals.
-
Issue 2: Poor Separation and Tailing during Column Chromatography
Q: I'm attempting to purify my compound using silica gel chromatography, but I'm observing significant tailing and poor separation of impurities. What can I do to improve this?
A: The free primary amine hydrochloride can strongly interact with the acidic silanol groups on the surface of the silica gel, leading to tailing and irreversible adsorption.
Causality: The positively charged ammonium group has a high affinity for the negatively charged silica surface, resulting in a slow and uneven elution profile.
Troubleshooting Protocol:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: To mitigate the interaction with silica, add a small amount of a basic modifier to your mobile phase. Common choices include:
-
Triethylamine (TEA): Typically 0.1-1% (v/v). TEA will compete with your compound for binding to the acidic sites on the silica.
-
Ammonia Solution: A mobile phase containing a small amount of aqueous ammonia (e.g., in a DCM/MeOH/NH₄OH system) can be very effective.
-
-
Solvent System: A common solvent system for polar amines on silica gel is a gradient of Dichloromethane (DCM) to Methanol (MeOH). For example, starting with 100% DCM and gradually increasing the percentage of MeOH.
-
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: This stationary phase has aminopropyl groups bonded to the silica surface, which reduces the acidity and can improve the peak shape of basic compounds.[2]
-
Alumina (Basic or Neutral): Alumina is a less acidic alternative to silica gel and can be a good choice for the purification of basic compounds.
-
Reversed-Phase Chromatography (C18): Given the compound's polarity, reversed-phase chromatography is a viable option. The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a buffer or an acid like formic acid or trifluoroacetic acid (TFA) to ensure good peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should be trying to remove?
A1: The impurity profile will depend on the synthetic route used. A common method for introducing the Cbz group is the reaction of 1,3-diaminopropane with benzyl chloroformate under basic conditions.[3][4] Potential impurities include:
-
Unreacted 1,3-diaminopropane: This is highly polar and can often be removed with an acidic wash.
-
Bis-Cbz protected 1,3-diaminopropane: This byproduct is significantly less polar than the desired product and should be separable by silica gel chromatography.
-
Benzyl alcohol: A byproduct of the decomposition of benzyl chloroformate. It can typically be removed by chromatography or extraction.
-
Dibenzyl carbonate: Another potential byproduct from the starting material.
Q2: How can I effectively monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.
-
Developing a TLC System: A good starting point for a mobile phase is a mixture of DCM and MeOH (e.g., 9:1 or 8:2 v/v) with a small amount of triethylamine (e.g., 0.5%).
-
Visualization: The aromatic ring in the Cbz group allows for easy visualization under a UV lamp (254 nm). Additionally, staining with ninhydrin can be used to visualize the primary amine, while a potassium permanganate stain can detect any oxidizable impurities.
Q3: Is the Cbz group stable during purification?
A3: The Cbz group is generally robust under neutral and basic conditions, as well as mild acidic conditions.[5][6] However, it is sensitive to:
-
Strong Acids: Prolonged exposure to strong acids can lead to cleavage of the Cbz group.
-
Catalytic Hydrogenation: The Cbz group is readily removed by catalytic hydrogenation (e.g., using Pd/C and H₂).[3] This is a common deprotection strategy, so these conditions should be avoided during purification if the Cbz group is to be retained.
Q4: What are the best analytical techniques to confirm the purity of my final product?
A4: A combination of techniques is recommended to ensure the purity and identity of your compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is well-suited for assessing the purity of this polar compound. A C18 column with a mobile phase of acetonitrile and water containing a buffer or acid is a good starting point.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Visualizing the Purification Workflow
The following diagram illustrates a decision-making workflow for the purification of this compound.
Caption: A decision tree for the purification of this compound.
References
- 1. chembk.com [chembk.com]
- 2. N-Cbz-1,3-Diaminopropane hydrochloride [oakwoodchemical.com]
- 3. One moment, please... [total-synthesis.com]
- 4. biosynce.com [biosynce.com]
- 5. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Mitigation of Aggregation in Antibody-Drug Conjugates with Carbamate Linkers
Welcome to the technical support center for antibody-drug conjugate (ADC) development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenge of aggregation in ADCs, with a specific focus on those utilizing carbamate linkers. As researchers and drug development professionals, you are aware that aggregation is a critical quality attribute that can impact the safety, efficacy, and stability of your ADC therapeutic. This resource is designed to provide both foundational knowledge and actionable, field-proven insights to help you navigate this complex issue.
Introduction: The Challenge of Aggregation in Carbamate-Linked ADCs
Antibody-drug conjugates are complex biomolecules where the conjugation of a small molecule payload to a monoclonal antibody (mAb) can introduce physicochemical instabilities.[1] Aggregation, the formation of higher-order structures, is a common manifestation of this instability. While the hydrophobicity of the payload is a primary driver of aggregation, the linker chemistry also plays a crucial role.[2]
Carbamate linkers are frequently employed in ADCs, often as part of a self-immolative spacer like p-aminobenzyl carbamate (PABC), to ensure the stable attachment of the payload and its subsequent release within the target cell.[3][4] However, the addition of the linker and payload can increase the overall hydrophobicity of the ADC, leading to an increased propensity for aggregation.[5] This guide will walk you through the causes of aggregation in carbamate-linked ADCs and provide systematic approaches to mitigate it.
Troubleshooting Guide for ADC Aggregation
This section is designed to help you diagnose and resolve aggregation issues encountered during the development of your carbamate-linked ADC.
Table 1: Common Aggregation Issues and Solutions
| Observed Issue | Potential Root Cause(s) | Recommended Troubleshooting Steps & Solutions |
| High percentage of high molecular weight (HMW) species immediately post-conjugation | - High Drug-to-Antibody Ratio (DAR): Increased hydrophobicity from a higher number of linker-payloads per antibody. - Hydrophobic Carbamate Linker/Payload: The intrinsic properties of the specific carbamate linker and attached payload contribute to hydrophobic interactions. - Suboptimal Conjugation Conditions: pH, temperature, or co-solvents used during the conjugation reaction may be destabilizing the ADC. | - Optimize DAR: Aim for the lowest DAR that maintains therapeutic efficacy. A DAR of 2-4 is often a good starting point.[1] - Modify Linker/Payload: If possible, introduce hydrophilic moieties (e.g., PEG chains) into the linker to counteract hydrophobicity.[6][7] Consider alternative, more hydrophilic carbamate linker designs, such as zwitterionic benzyl α-ammonium carbamates (BACs).[8] - Refine Conjugation Process: Screen different buffer pH values and temperatures. Minimize the concentration of organic co-solvents. Consider immobilization of the antibody on a solid support during conjugation to prevent intermolecular interactions. |
| Increased aggregation during purification (e.g., chromatography, tangential flow filtration) | - Buffer Mismatch: The purification buffer may not be optimal for the stability of the conjugated ADC. - Shear Stress: Mechanical forces during purification can induce unfolding and aggregation. - Surface Adsorption: The ADC may be interacting with chromatography resins or filter membranes. | - Formulation Scouting for Purification: Screen a panel of buffers with varying pH and excipients (e.g., arginine, polysorbates) to identify conditions that minimize aggregation during purification. - Optimize Flow Rates: Reduce flow rates during chromatography and TFF to minimize shear stress. - Evaluate Different Resins/Membranes: Test different chromatography media and filter materials to find those with the lowest propensity for non-specific binding. |
| Aggregation observed during storage or stability studies | - Inadequate Formulation: The final formulation buffer does not sufficiently stabilize the ADC against aggregation over time. - Temperature Excursions: Exposure to elevated temperatures can accelerate aggregation. - Freeze-Thaw Stress: Multiple freeze-thaw cycles can destabilize the ADC. | - Comprehensive Formulation Development: Systematically screen pH, buffers, and stabilizing excipients (e.g., sugars, amino acids, surfactants) to find the optimal formulation for long-term stability.[1] - Strict Temperature Control: Ensure proper storage conditions are maintained throughout the ADC's lifecycle. - Minimize Freeze-Thaw Cycles: Aliquot the ADC into single-use volumes to avoid repeated freezing and thawing. |
| Lot-to-lot variability in aggregation levels | - Inconsistent DAR Distribution: Variations in the conjugation process leading to different DAR profiles between batches. - Raw Material Variability: Differences in the quality of the mAb, linker, or payload. - Process Drift: Minor, unmonitored changes in the manufacturing process. | - Tighten Process Controls: Implement robust in-process controls to ensure consistent DAR and product quality. - Qualify Raw Materials: Establish stringent specifications for all starting materials. - Process Validation: Thoroughly validate the entire manufacturing process to ensure consistency. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification
SEC-HPLC is the standard method for quantifying aggregates in ADC preparations.
Objective: To separate and quantify monomers, dimers, and higher molecular weight (HMW) species based on their hydrodynamic radius.
Materials:
-
ADC sample
-
SEC-HPLC system with UV detector
-
Appropriate SEC column (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Inject a known amount of the ADC sample (e.g., 50 µg).
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the monomer, dimer, and HMW species based on their retention times (HMW species elute first).
-
Integrate the peak areas to determine the percentage of each species.
Causality behind Experimental Choices:
-
The choice of a neutral pH buffer with physiological salt concentration as the mobile phase helps to maintain the native structure of the ADC and prevent non-specific interactions with the column matrix.
-
Monitoring at 280 nm allows for the detection of the protein component of the ADC.
Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Distribution
DLS is a sensitive technique for detecting the presence of small aggregates and determining the overall size distribution of particles in a solution.
Objective: To measure the hydrodynamic diameter of particles in the ADC solution.
Materials:
-
ADC sample
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Filter the ADC sample through a low-binding 0.22 µm filter to remove dust and large particulates.
-
Pipette the sample into the cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the measurement according to the instrument's software instructions.
-
Analyze the resulting size distribution data to identify the presence of different particle populations.
Causality behind Experimental Choices:
-
Filtering the sample is crucial to avoid interference from extraneous particles that could skew the results.
-
DLS is particularly useful for detecting the early onset of aggregation, as it is sensitive to the presence of even small amounts of larger species.
Frequently Asked Questions (FAQs)
Q1: Why are ADCs with carbamate linkers particularly prone to aggregation?
The propensity of a carbamate-linked ADC to aggregate is primarily driven by the overall increase in hydrophobicity upon conjugation of the linker-payload.[5] While the carbamate bond itself is not inherently "pro-aggregation," it is part of a larger chemical entity (the linker-payload) that is often highly hydrophobic. This increased surface hydrophobicity can lead to intermolecular interactions between ADC molecules, driving the formation of aggregates.
Q2: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?
A higher DAR means more hydrophobic linker-payload molecules are attached to each antibody, leading to a significant increase in the overall hydrophobicity of the ADC. This directly correlates with a higher propensity for aggregation.[2] Therefore, optimizing the DAR is a critical step in controlling aggregation.
Q3: Can the position of the carbamate linker on the antibody affect aggregation?
Yes, the conjugation site can influence aggregation. Conjugation to certain residues may expose hydrophobic patches on the antibody surface or alter its conformation in a way that promotes aggregation. Site-specific conjugation methods are often employed to create more homogeneous ADCs with potentially improved stability profiles.
Q4: What role do excipients play in preventing aggregation of carbamate-linked ADCs?
Excipients are crucial for stabilizing ADCs in their final formulation.
-
Sugars (e.g., sucrose, trehalose): Act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing and lyophilization.
-
Amino acids (e.g., arginine, histidine): Arginine can suppress aggregation by interacting with hydrophobic patches on the protein surface. Histidine is often used as a buffering agent.
-
Surfactants (e.g., polysorbate 20, polysorbate 80): These non-ionic surfactants are highly effective at preventing surface-induced aggregation and can also help to solubilize the ADC.
Q5: Are there "aggregation-resistant" carbamate linkers?
Yes, research is ongoing to develop more hydrophilic linker technologies to mitigate aggregation. For example, incorporating polyethylene glycol (PEG) chains into the linker can increase its hydrophilicity and reduce the aggregation tendency of the resulting ADC.[6][7] Additionally, novel linker designs, such as zwitterionic carbamates, have been shown to reduce antibody aggregation compared to more traditional linkers.[8]
Visualizing the Problem and Solutions
Diagram 1: Factors Contributing to ADC Aggregation
Caption: Key intrinsic and extrinsic factors that can lead to the aggregation of carbamate-linked ADCs.
Diagram 2: Workflow for Aggregation Troubleshooting
References
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Coupling Reactions with Benzyl (3-aminopropyl)carbamate
Welcome to the technical support center for amide bond formation utilizing Benzyl (3-aminopropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize coupling reactions. Below, you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, particularly low reaction yields, along with detailed protocols and data to enhance your experimental outcomes.
Introduction
Benzyl (3-aminopropyl)carbamate is a valuable bifunctional linker used in various chemical syntheses, including the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a primary amine for coupling reactions and a carbamate-protected amine. While seemingly straightforward, coupling reactions with this reagent can present challenges, often leading to lower than expected yields. This guide provides a structured approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with Benzyl (3-aminopropyl)carbamate has a low or no product yield. What are the common causes?
Several factors can contribute to poor outcomes in amide coupling reactions. The primary reasons often involve issues with the starting materials, incomplete activation of the carboxylic acid, side reactions involving the carbamate, or suboptimal reaction conditions.[3]
-
Reagent Quality and Handling: Benzyl (3-aminopropyl)carbamate and coupling reagents can be sensitive to moisture and storage conditions.[4][5] Ensure all reagents are fresh, dry, and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of activated intermediates.[5]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive species to facilitate nucleophilic attack by the amine.[6][7] Insufficient or degraded coupling reagents will lead to incomplete activation and low yield.[3]
-
Suboptimal Base Selection and Stoichiometry: The choice and amount of base are critical. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is often preferred to neutralize acids without competing in the coupling reaction.[6] Excess base can sometimes lead to racemization or other side reactions.[6]
-
Side Reactions: The presence of the carbamate protecting group can sometimes lead to unexpected side reactions, although the benzyl carbamate (Cbz) group is generally stable under many coupling conditions.[8][9]
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or near the primary amine of the carbamate can impede the reaction.[3]
Q2: Which coupling reagents are most effective for reactions with Benzyl (3-aminopropyl)carbamate?
The choice of coupling reagent is a critical parameter for success. Several classes of reagents are commonly used, each with its own advantages and disadvantages.
| Coupling Reagent Class | Examples | Strengths | Considerations |
| Carbodiimides | EDC, DCC, DIC | Readily available and cost-effective. | Can lead to racemization; DCC forms an insoluble urea byproduct. EDC is water-soluble, which can simplify workup.[6][10] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, low racemization. | BOP produces carcinogenic HMPA as a byproduct; PyBOP is a safer alternative.[6][10] |
| Aminium/Uronium Salts | HATU, HBTU, TBTU, COMU | Fast reaction times and high yields, especially for hindered couplings.[3][6] | Can react with the amine if not pre-activated with the carboxylic acid.[10] COMU is a safer alternative to benzotriazole-based reagents.[3] |
For general purposes, HATU and PyBOP are excellent starting points due to their high efficiency and reduced risk of side reactions.[6] When using carbodiimides like EDC, the addition of an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure is highly recommended to suppress racemization and improve reaction rates.[3][6][10]
Q3: I suspect side reactions are occurring. What are the likely culprits and how can I minimize them?
Side reactions are a common cause of low yields. Here are some possibilities when using Benzyl (3-aminopropyl)carbamate:
-
N-Acylurea Formation: This occurs when using carbodiimides, where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[6] Adding HOBt or HOAt can trap the activated acid as an active ester, minimizing this side reaction.[6][10]
-
Polymerization: Since Benzyl (3-aminopropyl)carbamate has a free primary amine, there is a risk of self-reaction if the carboxylic acid partner can also react with itself. Careful control of stoichiometry and slow addition of one reagent to the other can mitigate this.
-
Racemization: For chiral carboxylic acids, loss of stereochemical integrity is a concern.[6] Using phosphonium or uronium salt reagents, or carbodiimides with additives like HOBt, can significantly reduce racemization.[6][10] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) is also beneficial.[3]
Q4: What are the optimal reaction conditions (solvent, temperature, stoichiometry) for this coupling?
Optimizing reaction conditions is key to maximizing yield.
-
Solvents: Anhydrous polar aprotic solvents are generally preferred. Dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP) are common choices.[6] Ensure solvents are of high purity and are thoroughly dried.
-
Temperature: Most coupling reactions are performed at room temperature.[3] However, for sensitive substrates or to minimize racemization, starting the reaction at 0 °C and allowing it to slowly warm to room temperature can be advantageous.
-
Stoichiometry: A slight excess of the carboxylic acid and coupling reagent relative to the amine is often used to drive the reaction to completion. A typical starting point is:
-
Benzyl (3-aminopropyl)carbamate: 1.0 equivalent
-
Carboxylic Acid: 1.0 - 1.2 equivalents
-
Coupling Reagent (e.g., HATU): 1.0 - 1.2 equivalents
-
Non-nucleophilic Base (e.g., DIPEA): 2.0 - 3.0 equivalents
-
Q5: My reaction appears complete by TLC/LC-MS, but my isolated yield is low. What could be happening during workup and purification?
Low isolated yield despite good conversion can be due to issues during the workup and purification stages.
-
Aqueous Workup: The product's solubility can be an issue. If the product has some water solubility, it may be lost during aqueous extraction. Saturating the aqueous phase with NaCl (brine) can help reduce the solubility of the organic product in the aqueous layer.
-
Byproduct Removal: The byproducts of coupling reactions (e.g., dicyclohexylurea from DCC, HOBt, DIPEA salts) can complicate purification.[11]
-
Chromatography: The product may be unstable on silica gel, or it may be difficult to separate from closely-eluting impurities. Using a different stationary phase (e.g., alumina) or a different chromatography technique (e.g., reverse-phase) may be necessary.
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve low-yield issues.
Caption: A step-by-step workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: General Amide Coupling using HATU[3]
This protocol is a robust starting point for coupling a carboxylic acid with Benzyl (3-aminopropyl)carbamate.
-
To a solution of the carboxylic acid (1.0 equivalents) in anhydrous DMF (0.1-0.5 M), add HATU (1.0-1.2 equivalents) and DIPEA (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of Benzyl (3-aminopropyl)carbamate (1.0 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol is a cost-effective alternative, particularly for less challenging couplings.
-
Dissolve the carboxylic acid (1.0 equivalents) and HOBt (1.0-1.2 equivalents) in anhydrous DCM or DMF (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.0-1.2 equivalents) to the mixture and stir for 15-30 minutes at 0 °C.
-
Add a solution of Benzyl (3-aminopropyl)carbamate (1.0 equivalent) and DIPEA (1.0-1.2 equivalents) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (typically 2-12 hours), monitoring by TLC or LC-MS.
-
Perform an aqueous workup and purification as described in Protocol 1.
Visualizing the Reaction Mechanism
The fundamental process involves the activation of a carboxylic acid, followed by nucleophilic attack from the primary amine of Benzyl (3-aminopropyl)carbamate.
Caption: General mechanism of amide bond formation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynce.com [biosynce.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 10. peptide.com [peptide.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Residual Palladium Catalyst after Cbz Hydrogenolysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a critical and often challenging step in synthesis: the removal of residual palladium catalyst following the hydrogenolysis of a carbobenzyloxy (Cbz) protecting group.
Failure to adequately remove palladium can have significant consequences, from interfering with downstream chemical transformations to posing toxicity risks in active pharmaceutical ingredients (APIs). Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict limits on elemental impurities like palladium in drug products, making its removal a non-negotiable aspect of process chemistry.[1][2][3] Based on ICH Q3D guidelines, palladium is a Class 2B element, and its concentration in APIs is carefully controlled, often to levels below 10 ppm.[2][4][5][6]
This guide provides a troubleshooting framework in a question-and-answer format, explaining the causality behind each method and offering detailed, field-proven protocols.
Section 1: Initial Assessment & First-Pass Removal
Q1: My Cbz deprotection is complete. What is the absolute first step for removing the palladium on carbon (Pd/C) catalyst?
Answer: The first and most straightforward step is hot filtration through a filter aid like Celite® . The rationale is based on the heterogeneous nature of the Pd/C catalyst. The palladium is immobilized on solid carbon particles, which are insoluble in the reaction mixture.
However, during the reaction, fine catalyst particles can form, which may pass through standard filter paper. Celite, a diatomaceous earth, forms a porous filter cake with an intricate network of channels that can effectively trap these fine particles.[7] Performing the filtration while the solution is warm is often advantageous as it lowers the viscosity of the solvent and can prevent the product from crystallizing prematurely on the filter.
Protocol 1: Basic Filtration through a Celite® Pad
-
Prepare the Filter Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (typically 1-2 cm thick).[8][9]
-
Pre-wet the Pad: Gently pour the reaction solvent over the Celite® pad and apply a light vacuum to settle the bed. This prevents the Celite® from being disturbed when you add your reaction mixture.
-
Dilute the Reaction Mixture: If your product is highly concentrated, dilute the mixture with additional warm solvent. This reduces viscosity and minimizes product loss due to retention in the filter cake.
-
Filter: Carefully pour the warm reaction mixture onto the center of the Celite® pad.
-
Wash: Wash the filter cake thoroughly with fresh, warm solvent to recover any adsorbed product.[8][9]
-
Analyze: After concentrating the filtrate, a preliminary analysis for palladium (e.g., by ICP-MS) is recommended to determine if further purification is needed.[10][11]
Q2: I've filtered through Celite®, but my solution is still greyish, and ICP analysis shows high palladium levels (>100 ppm). What's happening?
Answer: This indicates the presence of colloidal or soluble palladium species. While Pd/C is heterogeneous, a small fraction of the palladium can leach into the solution during the reaction.[12] This leached palladium is not in a particulate form and will pass through a Celite® pad.[7] The greyish tint is often characteristic of colloidal palladium.
Your next step should involve methods that target these soluble or colloidal forms, such as adsorption onto activated carbon or the use of chemical scavengers.
Section 2: Adsorption and Scavenging Techniques
This section addresses the removal of soluble or colloidal palladium, which cannot be removed by simple filtration. The choice of method depends on the nature of your product, the solvent, and the required final purity.
Decision-Making Workflow for Palladium Removal
Below is a workflow to guide your selection process based on the state of your palladium contamination.
Caption: Decision workflow for selecting a palladium removal strategy.
Q3: When should I use activated carbon, and what are the risks?
Answer: Activated carbon is an excellent and cost-effective choice for removing dissolved or colloidal palladium and is often used after initial filtration.[13][14] Its high surface area and porous structure allow it to adsorb palladium species through physisorption and chemisorption.[13] It is particularly effective for removing palladium from various solvents.[15]
The primary risk is product loss. Activated carbon is not perfectly selective and can adsorb your desired product, especially if the product is large, planar, or has aromatic functionalities.[13][16] Therefore, it's crucial to optimize the amount of carbon used and the treatment time.
Protocol 2: Activated Carbon Treatment
-
Choose the Right Carbon: Different grades of activated carbon have different pore structures and surface chemistries. It may be necessary to screen a few types to find the most effective one for your system.
-
Addition: To your filtrate from Protocol 1, add activated carbon. A typical starting point is 5-10% by weight relative to your product.[8][9]
-
Stirring: Stir the mixture at room temperature. Treatment time can range from 1 to 18 hours.[8][13] Gentle heating (e.g., to 45 °C) can sometimes improve efficiency, but be mindful of your product's stability.[13][16]
-
Monitoring: Periodically take small aliquots, filter them, and analyze for palladium to determine the optimal treatment time.
-
Removal: Once complete, remove the activated carbon by filtering through a fresh pad of Celite®.[8][9] It is critical to remove all the carbon.
-
Wash and Concentrate: Wash the Celite®/carbon cake thoroughly with fresh solvent to recover adsorbed product, then concentrate the combined filtrates.[9][16]
Q4: Activated carbon treatment resulted in significant product loss. What are more selective alternatives?
Answer: When product loss to carbon is a concern, or when you need to achieve very low palladium levels (<1 ppm), functionalized silica or polymer-based scavengers are the superior choice.[1][17] These materials have chemical groups covalently bound to a solid support that selectively chelate palladium.
Thiol (-SH) and thiourea-functionalized silicas are among the most common and effective, as the soft sulfur atom has a high affinity for the soft palladium metal center.[17][18][19] These scavengers are highly selective, which minimizes product loss.[17][20]
Comparison of Common Palladium Removal Techniques
| Method | Mechanism | Pros | Cons | Typical Final Pd Level |
| Filtration (Celite®) | Physical separation | Simple, fast, inexpensive.[7] | Only removes insoluble, heterogeneous catalyst.[7] | >50-100 ppm |
| Activated Carbon | Adsorption[13] | Inexpensive, removes many forms of Pd, also removes color impurities.[13][14] | Can cause significant product loss, may require long treatment times.[13][16] | 10-50 ppm |
| Silica/Polymer Scavengers | Chemisorption (Chelation)[13] | High selectivity, very high efficiency, minimal product loss.[17][20] | Higher cost, may require screening to find the optimal scavenger. | <1 to 10 ppm[20] |
| Recrystallization | Precipitation/Purification | Can be highly effective if a suitable solvent system is found. | Palladium may co-crystallize with the product; can be solvent-intensive. | Variable (<1 to >100 ppm) |
Protocol 3: Batch Treatment with a Thiol-Based Silica Scavenger
-
Select the Scavenger: Choose a scavenger based on the expected palladium species and solvent. Thiol-based scavengers like SiliaMetS® Thiol are robust and widely applicable for Pd(II).[17]
-
Dissolve Product: Ensure your crude product is fully dissolved in a suitable solvent.
-
Add Scavenger: Add the silica scavenger to the solution. The amount needed is typically calculated based on the molar equivalents of palladium used in the reaction (e.g., 3-5 equivalents).
-
Stir: Agitate the mixture. Scavenging can be effective at room temperature, but efficiency often increases with gentle heating (e.g., 40-60 °C). Reaction times can vary from 1 to 24 hours.
-
Filter: Once the scavenging is complete, filter off the solid scavenger. A simple filtration is usually sufficient.
-
Wash and Concentrate: Wash the scavenger with fresh solvent and concentrate the filtrate.
Section 3: Advanced Troubleshooting & FAQs
Q5: I've tried filtration, carbon, and a thiol scavenger, but my palladium levels are still stubbornly high. What other factors could be at play?
Answer: If standard methods fail, consider these less obvious factors:
-
Strong Product-Palladium Coordination: Your product, particularly if it's a nitrogen-containing compound like an amine, might be acting as a ligand and forming a stable, soluble complex with palladium. In these cases, the palladium is "hidden" from the scavenger.
-
Solution: Try changing the pH. Adding a mild acid can protonate your amine product, breaking its coordination to the palladium and making the metal available for scavenging. Always check your product's stability to acid first.
-
-
Solvent Effects: The efficiency of scavengers can be highly dependent on the solvent system.[16] A scavenger that works well in methanol might be less effective in a non-polar solvent like toluene.
-
Solution: If possible, perform a solvent swap to one recommended by the scavenger manufacturer before beginning treatment.
-
-
Oxidation State of Palladium: The palladium in your solution may be a mix of Pd(0) and Pd(II). Some scavengers have a higher affinity for one oxidation state over the other. Thiol scavengers are generally effective for Pd(II), while others might be better for Pd(0).
-
Solution: A pre-treatment step to oxidize any Pd(0) to Pd(II) (e.g., gentle aeration, if your product is stable) might improve the performance of certain scavengers.
-
Q6: Can I use multiple methods in combination?
Answer: Absolutely. A multi-step approach is often the most robust strategy for achieving very low palladium levels. For example, a successful industrial process might involve:
-
Hot filtration through Celite® to remove the bulk Pd/C.
-
Treatment with a small amount of activated carbon to remove color and some dissolved palladium.[13]
-
A final "polishing" step with a high-affinity thiol scavenger to reduce palladium levels to <1 ppm.[13]
Some studies have even shown a synergistic effect when using scavengers like trimercaptotriazine (TMT) in combination with activated carbon.[13]
Q7: How can I accurately measure my palladium levels to validate my removal process?
Answer: The gold standard for quantifying trace metals in pharmaceutical samples is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[10][11] It offers the low detection limits (parts-per-billion) required to confirm compliance with regulatory standards.[11] While other methods like X-ray fluorescence exist, ICP-MS is the most common and reliable for final product validation.[11][21] For process development where rapid, semi-quantitative feedback is needed, catalysis-based fluorometric methods can also be employed.[10][22]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 3. database.ich.org [database.ich.org]
- 4. alfachemic.com [alfachemic.com]
- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. arborassays.com [arborassays.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. silicycle.com [silicycle.com]
- 18. researchgate.net [researchgate.net]
- 19. Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. apolloscientific.co.uk [apolloscientific.co.uk]
- 21. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Preventing racemization during peptide coupling with Cbz-protected amino acids
Topic: Strategies for Preventing Racemization during Peptide Coupling with Cbz-Protected Amino Acids
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical integrity when using Carboxybenzyl (Cbz)-protected amino acids in peptide coupling reactions. As Senior Application Scientists, we provide this guide based on established chemical principles and field-proven experience.
Understanding the Root Cause: The Mechanism of Racemization
Racemization during peptide bond formation is a critical issue that can compromise the biological activity and purity of the final peptide.[1][2] While urethane-based protecting groups like Cbz (and Fmoc/Boc) are specifically used because they significantly suppress racemization compared to simple acyl groups, they do not eliminate the risk entirely.[3][4]
The primary pathway for racemization of N-protected amino acids during activation is through the formation of a 5(4H)-oxazolone intermediate.[1][5][6] This process involves the activation of the carboxyl group, which makes the α-proton acidic and susceptible to abstraction by a base. The resulting planar, aromatic-like oxazolone ring loses its original stereochemistry. Subsequent nucleophilic attack by the amine component can open the ring, yielding a mixture of L- and D-isomers.[6][7]
Caption: Mechanism of racemization via oxazolone formation and its suppression.
Frequently Asked Questions (FAQs)
Q1: Why are Cbz-protected amino acids generally resistant to racemization? A1: The urethane bond in Cbz (and other carbamate protecting groups like Boc and Fmoc) makes the N-α proton less acidic. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl of the protecting group, reducing its availability to participate in the cyclization needed to form the oxazolone intermediate.[3][8] This electronic effect is the primary reason for their success in modern peptide synthesis.
Q2: Which amino acids are most susceptible to racemization, even with Cbz protection? A2: Histidine (His) and Cysteine (Cys) are notoriously prone to racemization due to the nature of their side chains.[5][9] The imidazole ring of histidine can act as an internal base, promoting α-proton abstraction. Serine can also be sensitive.[9] The risk of racemization increases significantly during fragment condensation (coupling peptide segments) compared to single amino acid coupling.[3]
Q3: What is the role of additives like HOBt, HOAt, and Oxyma? A3: Additives are crucial racemization suppressants, especially when using carbodiimide coupling reagents (e.g., DCC, DIC, EDC).[3][10][11] When the carbodiimide activates the carboxylic acid, it forms a highly reactive O-acylisourea intermediate that readily cyclizes to the oxazolone. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-aza-benzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) rapidly intercept this intermediate to form an active ester.[11] These active esters are still reactive enough to couple with the amine component but are significantly more stable and less prone to racemization.[10]
Q4: How does the choice of base affect racemization? A4: Bases are often required in the coupling step, but they are a primary driver of racemization by promoting the abstraction of the α-proton.[1][12] The strength and steric hindrance of the base are critical factors.[13] Strong, non-hindered bases like triethylamine (TEA) increase the risk of racemization. Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are preferred as they are less effective at abstracting the α-proton.[3][13]
Q5: Is proline susceptible to racemization? A5: Generally, proline is highly resistant to racemization via the oxazolone pathway because its α-amino group is part of a secondary amine within the pyrrolidine ring, which prevents the necessary cyclization. However, under specific conditions, such as using carbodiimides with HOBt in DMF, proline phenacyl esters have shown unexpected and extensive racemization through a different mechanism involving a cyclic carbinol-amine derivative.[14][15]
Troubleshooting Guide: Racemization Detected
If you have detected the presence of the undesired D-diastereomer in your peptide product, use this guide to identify the likely cause and implement corrective actions.
Caption: Troubleshooting workflow for addressing racemization issues.
Best Practices & Protocols
Adhering to optimized protocols is the most effective way to prevent racemization from the outset.
Selection of Coupling Reagents and Additives
The choice of coupling reagent is a primary determinant of reaction efficiency and the degree of racemization.[16] Modern onium salt reagents are often preferred for their high reactivity and low racemization potential, while classic carbodiimides remain highly effective when paired with the proper additives.
| Reagent Class | Examples | Racemization Risk | Key Considerations |
| Carbodiimides | DIC, DCC, EDC | High (without additive) | Must be used with an additive like HOBt or Oxyma to suppress racemization.[3] DIC is preferred in solid-phase synthesis as its urea byproduct is soluble.[17] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Low | Highly efficient and fast-reacting.[16][18] HATU is particularly effective for sterically hindered couplings but is more expensive.[16][19] |
| Phosphonium Salts | PyBOP, PyAOP | Low | Excellent reagents that do not have the potential side reactions of aminium salts (guanylation). PyBOP is a non-toxic alternative to the older BOP reagent.[3][16] |
| Third-Generation | COMU | Very Low | Incorporates an Oxyma moiety directly into the reagent structure, offering high reactivity and safety with excellent racemization suppression.[3][18] |
Control of Reaction Conditions
-
Temperature: Perform coupling reactions at low temperatures (e.g., 0°C), especially during the activation step.[20] While elevated temperatures can speed up coupling, they dramatically increase the rate of racemization, particularly for sensitive residues like His and Cys.[21]
-
Solvent: The polarity of the solvent can influence racemization rates. Dichloromethane (DCM) or tetrahydrofuran (THF) are often preferred over more polar aprotic solvents like dimethylformamide (DMF), which can sometimes accelerate racemization.[15][22]
-
Pre-activation Time: Minimize the time between the activation of the Cbz-amino acid and the addition of the amine component. A prolonged pre-activation period allows more time for the activated intermediate to convert to the oxazolone.
Protocol: Racemization-Suppressed Coupling using DIC/HOBt
This protocol details a standard procedure for coupling a Cbz-protected amino acid while minimizing the risk of epimerization.
Materials:
-
N-terminal amine component (1.0 eq)
-
Cbz-protected amino acid (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) hydrate (1.2 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
N-Methylmorpholine (NMM) (1.0-2.0 eq, if starting from an amine salt)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Preparation: In a clean, dry, nitrogen-flushed reaction vessel, dissolve the N-terminal amine component (or suspend, if on solid phase) in the chosen anhydrous solvent.
-
Dissolution: In a separate vessel, dissolve the Cbz-protected amino acid and HOBt in the anhydrous solvent.
-
Cooling: Cool both mixtures to 0°C in an ice-water bath. This is a critical step to slow the rate of potential racemization.[20]
-
Activation: While stirring the Cbz-amino acid/HOBt solution at 0°C, add the DIC dropwise. Allow the activation to proceed for 5-10 minutes. Do not extend this time unnecessarily.
-
Coupling: Transfer the activated Cbz-amino acid solution to the vessel containing the N-terminal amine component at 0°C. If the amine component is a hydrochloride or TFA salt, add NMM to the reaction mixture to neutralize the salt and facilitate the coupling.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm slowly to room temperature and continue stirring overnight or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter off the diisopropylurea (DIU) byproduct if it has precipitated. Proceed with standard aqueous workup and purification procedures.
-
Validation: Analyze the purified peptide product using chiral HPLC or NMR with a chiral shift reagent to quantify the level of the D-diastereomer and confirm the stereochemical integrity of the newly formed peptide bond.
References
- 1. mdpi.com [mdpi.com]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. peptide.com [peptide.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. nbinno.com [nbinno.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
Technical Support Center: A Researcher's Guide to Mild Benzyl Carbamate (Cbz) Deprotection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing the benzyl carbamate (Cbz or Z) protecting group, especially in the presence of sensitive functional groups. The Cbz group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry, due to its stability and versatile deprotection options.[1][2] However, selecting the right deprotection strategy is critical to avoid unwanted side reactions and ensure the integrity of complex molecules.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is formatted in a question-and-answer style to directly address common problems encountered during Cbz deprotection.
Issue 1: My catalytic hydrogenation for Cbz removal is slow or incomplete.
Question: I'm using the standard H₂/Pd/C conditions, but my reaction is sluggish or stalls before reaching completion. What are the potential causes and how can I fix this?
Answer: Slow or incomplete catalytic hydrogenation is a frequent challenge.[3][4][5] The issue often stems from catalyst activity, reaction conditions, or substrate purity. Here is a systematic approach to troubleshooting:
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) and, to a lesser extent, phosphorus compounds.[3][4][6]
-
Poor Catalyst Activity: The activity of Palladium on carbon (Pd/C) can vary between batches and diminish over time.[4][5]
-
Insufficient Hydrogen Pressure or Poor Mixing: For heterogeneous reactions, efficient contact between the substrate, catalyst, and hydrogen is crucial.[3]
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[3][8]
Issue 2: I'm observing the reduction of other functional groups during Cbz deprotection.
Question: My molecule contains double bonds (alkenes), nitro groups, or aryl halides, which are being reduced along with the Cbz group. How can I achieve selective deprotection?
Answer: This is a classic chemoselectivity problem with catalytic hydrogenation.[4] Here are several strategies to enhance selectivity:
-
Catalytic Transfer Hydrogenation (CTH): This method is often milder and can provide better selectivity than using hydrogen gas.[1][7][9] It involves using a hydrogen donor in the presence of a palladium catalyst.
-
Non-Reductive Methods: If CTH does not provide sufficient selectivity, switching to a non-reductive deprotection method is the best approach.
-
Acidic Cleavage:
-
HBr in Acetic Acid: This is a classic method for substrates that are sensitive to hydrogenation.[1] However, be aware that the deprotected amine can sometimes be acetylated by the acetic acid solvent.[4]
-
Milder Lewis Acid Conditions: A system of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) is known for its excellent functional group tolerance, preserving nitro groups, halogens, and double bonds.[4][7][11][12]
-
-
Nucleophilic Cleavage: A newer method utilizing 2-mercaptoethanol with a base like potassium phosphate in a solvent such as N,N-dimethylacetamide (DMAC) is highly selective and avoids the reduction of sensitive functionalities.[3][4][11][13] This is an excellent choice for substrates containing functional groups that are incompatible with both reductive and acidic conditions.[11][13]
-
Issue 3: My substrate is acid-sensitive. Which Cbz deprotection method should I choose?
Question: My compound has other acid-labile protecting groups (like a Boc group) or functionalities that will not tolerate strong acids like HBr/acetic acid. What are my options?
Answer: For acid-sensitive substrates, you must avoid harsh acidic conditions.
-
Catalytic Hydrogenolysis (H₂/Pd/C) or Transfer Hydrogenation: These are the mildest and most common methods, proceeding under neutral pH.[1][14] They are ideal for substrates that can tolerate reductive conditions.
-
Nucleophilic Cleavage: The 2-mercaptoethanol method is performed under basic conditions and is an excellent non-reductive, non-acidic alternative.[11][13]
-
Orthogonal Protecting Group Strategy: The Cbz group is generally stable to the acidic conditions used for Boc group removal (e.g., trifluoroacetic acid, TFA), and the Boc group is stable to the hydrogenolysis conditions used for Cbz removal.[14][15][16] This "orthogonality" is a cornerstone of modern peptide synthesis.[14][15]
Frequently Asked Questions (FAQs)
Q1: What is the mildest and most common method for Cbz deprotection?
A1: Catalytic hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas (H₂) is the most frequently employed method due to its mild, neutral conditions and clean byproducts (toluene and CO₂).[1][4] Catalytic transfer hydrogenation is a safer, and often milder, alternative that avoids the use of flammable hydrogen gas.[1][10]
Q2: Can I remove a Cbz group in the presence of a benzyl ether (O-Bn)?
A2: This is challenging as both groups are typically cleaved under catalytic hydrogenolysis conditions.[11] Selectivity can sometimes be achieved, but it is often difficult. Alternative strategies, such as using a different protecting group for the alcohol or amine, are often more practical.
Q3: My reaction with HBr in acetic acid produced an acetylated amine. How can I prevent this?
A3: This side reaction occurs when the deprotected amine is acetylated by the acetic acid solvent.[4] To avoid this, you can use a non-nucleophilic acid/solvent system, such as HCl in dioxane.[3][4]
Q4: Are there safety concerns with any of these methods?
A4: Yes. Catalytic hydrogenation with H₂ gas requires careful handling due to the flammability of hydrogen.[17] Acid-mediated deprotection with reagents like HBr in acetic acid involves corrosive and strong acids.[1] Lewis acid-TMS-iodide, another deprotection method, can generate benzyl iodide, a potentially genotoxic byproduct.[4][18] Always consult the safety data sheets (SDS) for all reagents and use appropriate personal protective equipment (PPE).
Comparative Overview of Cbz Deprotection Methods
The following table summarizes the key features of different Cbz deprotection methods to help you choose the most suitable one for your substrate.
| Deprotection Method | Reagents/Conditions | Key Advantages | Potential Limitations & Incompatibilities |
| Catalytic Hydrogenolysis | H₂, Pd/C (5-10 mol%) in MeOH, EtOH, or EtOAc | Mild, neutral pH, high yields, clean byproducts (toluene, CO₂).[1][4] | Incompatible with reducible groups (alkenes, alkynes, nitro groups, aryl halides); catalyst poisoning by sulfur compounds; safety concerns with H₂ gas.[1][4] |
| Catalytic Transfer Hydrogenation | Ammonium formate, formic acid, or cyclohexene with Pd/C | Safer than H₂ gas, often more selective.[1][4][10] | Can still reduce some sensitive groups; may require elevated temperatures.[4] |
| Acidic Cleavage (Strong Acid) | 33% HBr in acetic acid, rt | Effective for substrates incompatible with hydrogenation.[1] | Harsh conditions; incompatible with acid-sensitive groups; potential for side reactions like acetylation.[4][15] |
| Acidic Cleavage (Lewis Acid) | AlCl₃ in hexafluoroisopropanol (HFIP), rt | Milder than HBr/AcOH; broad functional group tolerance (nitro, halogens, alkenes).[4][7][11] | Requires stoichiometric amounts of Lewis acid; HFIP is a specialized and expensive solvent.[7] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ or K₂CO₃ in DMAC, 75 °C | Excellent for substrates with sulfur or other sensitive groups; non-reductive and non-acidic.[3][11][13] | Requires elevated temperatures; potential for side reactions with electrophilic functional groups. |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Transfer Hydrogenation using Ammonium Formate
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.[1]
-
Reagent Addition: To the solution, add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[1]
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be further purified by extraction or chromatography.
Protocol 2: General Procedure for Lewis Acid-Mediated Deprotection with AlCl₃ in HFIP
-
Dissolution: In a clean, dry flask, dissolve the Cbz-protected amine (1.0 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[5]
-
Reagent Addition: Add aluminum chloride (AlCl₃) (typically 1.5-3.0 equivalents) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.[5]
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[5]
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Decision-Making Workflow for Cbz Deprotection
To assist in selecting the optimal deprotection strategy, the following workflow diagram illustrates a logical decision-making process based on the functional groups present in your substrate.
Caption: Decision workflow for selecting a Cbz deprotection method.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tdcommons.org [tdcommons.org]
- 18. scientificupdate.com [scientificupdate.com]
Validation & Comparative
Beyond the Carbamate: A Comparative Guide to Alternative Linkers for PROTAC® Synthesis
Introduction: The Linker as the Linchpin of PROTAC Efficacy
In the landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a transformative therapeutic modality.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[3][4] A PROTAC molecule is elegantly composed of three parts: a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1][5]
While the warhead and anchor dictate specificity, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the essential prerequisite for ubiquitination and subsequent degradation.[3][6][7] The linker's length, chemical composition, and rigidity govern the PROTAC's physicochemical properties, including its solubility, cell permeability, and metabolic stability.[7][]
Historically, PROTAC synthesis has employed a variety of functional groups for conjugation, including carbamates. However, the field is increasingly exploring more robust and versatile alternatives to overcome potential drawbacks such as metabolic lability and to gain finer control over the molecule's biophysical properties. This guide provides a comprehensive comparison of key alternative linker chemistries, supported by experimental data and detailed protocols, to empower researchers in the rational design of next-generation protein degraders.
The Rationale for Moving Beyond Carbamates
The ideal PROTAC linker must be sufficiently stable to withstand the intracellular environment to perform its function. Linkers are often the most metabolically vulnerable part of a PROTAC molecule.[9] Concerns about the potential for hydrolysis of certain functionalities, such as carbamates, by intracellular esterases or other enzymes have prompted a shift towards more metabolically stable connections. Cleavage of the linker can generate high concentrations of the individual warhead and anchor ligands, which can competitively inhibit the formation of the ternary complex, leading to a "hook effect"-like phenomenon and reduced efficacy.[2] Furthermore, diversifying the synthetic toolkit beyond carbamate chemistry opens new avenues for modulating PROTAC properties like cell permeability and conformational dynamics.
This guide will focus on three major classes of alternative linker strategies:
-
Alkyl and Ether Linkers: The foundational flexible chains.
-
Amide and Ester Linkers: Exploring the impact of a key hydrogen-bonding atom on permeability.
-
Triazole Linkers via Click Chemistry: A powerful method for rapid, modular, and robust PROTAC assembly.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[10][11] Lower DC50 values indicate higher potency, while higher Dmax values signify greater degradation efficacy. Cell permeability is another critical parameter, often assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA), where a higher apparent permeability coefficient (Papp) suggests better passive diffusion across cell membranes.[12][13][14][15]
The following tables summarize representative data illustrating the influence of linker type on these key performance metrics.
Table 1: Impact of Linker Composition on Degradation of Bruton's Tyrosine Kinase (BTK)
| PROTAC ID | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| NC-1 | PEG/Alkyl | 2.5 | >95 | Mino |
| RC-1 | Piperidine/Alkyl | 12 | >95 | Mino |
| RC-3 | Piperazine/Alkyl | 1.8 | >95 | Mino |
Data compiled from published studies to illustrate comparative principles.[11]
Table 2: Impact of Amide-to-Ester Substitution on BRD4 Degrader Permeability and Potency
| PROTAC ID | Linker Type | PAMPA Pₑ (10⁻⁶ cm/s) | BRD4 Degradation pDC₅₀ |
| MZ1 (Amide) | PEG/Amide | 0.01 | 7.2 ± 0.2 |
| OMZ1 (Ester) | PEG/Ester | 0.1 | 6.9 ± 0.2 |
| ARV-771 (Amide) | PEG/Amide | 0.2 | 7.4 ± 0.2 |
| OARV-771 (Ester) | PEG/Ester | 0.3 | 7.2 ± 0.2 |
This head-to-head comparison demonstrates that replacing an amide with an ester, thereby removing a hydrogen bond donor, can significantly improve cell permeability.[15][16]
Table 3: Influence of Triazole Linker Position on CDK9 Degradation
| PROTAC ID | Linker Composition (Atoms THAL-side:AT7519-side) | DC₅₀ (nM, MOLM-13) | Dₘₐₓ (%, MOLM-13) |
| 16 | 2:8 | 10.7 | 93 |
| 17 | 4:6 | 13.5 | 92 |
| 18 | 6:4 | 12.8 | 94 |
| 19 | 8:2 | 3.1 | 96 |
Data illustrates that even within a homologous series, the specific placement of a rigid triazole unit can fine-tune degradation potency.[17]
In-Depth Look at Alternative Linker Chemistries
Ether and Alkyl Linkers: The Flexible Workhorses
Ether and alkyl chains are the most common motifs in PROTAC design, prized for their synthetic tractability and flexibility.[1][7][18] Polyethylene glycol (PEG) linkers, in particular, are widely used to improve the aqueous solubility of otherwise hydrophobic PROTAC molecules.[7]
Causality Behind Experimental Choices:
-
Flexibility: Long, flexible chains can be crucial when the optimal geometry of the ternary complex is unknown. They allow the warhead and anchor to adopt multiple orientations, increasing the probability of finding a productive conformation.[7]
-
Solubility: The ether oxygens in PEG linkers act as hydrogen bond acceptors, which can significantly enhance the solubility and bioavailability of the PROTAC.[7]
-
Systematic Variation: The length of these linkers can be easily and systematically varied, which is a cornerstone of linker optimization studies to find the ideal distance for ternary complex formation.[1]
However, high flexibility can come at a cost. An entropic penalty is paid upon binding and formation of the ternary complex, which can potentially reduce its stability.[7] Furthermore, linear alkyl and ether chains may be susceptible to oxidative metabolism.[1]
Workflow for Amide-Coupled PROTAC Synthesis
Caption: General workflow for sequential amide bond coupling.
Amide-to-Ester Substitution: A Strategy for Enhancing Permeability
Amide bonds are a mainstay of PROTAC synthesis due to their chemical stability and predictable geometry. However, the hydrogen bond donating capacity of the N-H group can increase the polar surface area of the molecule, potentially hindering its ability to passively diffuse across the lipid bilayer of the cell membrane.
Causality Behind Experimental Choices: A bioisosteric substitution of an amide with an ester has emerged as a powerful strategy to enhance cell permeability.[16] This seemingly minor change removes a hydrogen bond donor, which can lead to a significant improvement in permeability without drastically altering the overall conformation of the PROTAC.[15][16]
As demonstrated in Table 2, this strategy has been successfully applied to VHL-based BET degraders, where ester-containing PROTACs consistently showed better permeability than their amide counterparts.[16] This improvement in cell entry can lead to higher intracellular concentrations, which can enhance degradation potency and even lead to an earlier onset of the "hook effect".[16] This is a prime example of how a subtle chemical modification, focused on physical properties rather than binding affinity, can drastically improve the biological activity of a PROTAC.
Triazole Linkers via Click Chemistry: For Rapid and Robust Synthesis
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of PROTACs.[19][][21] This reaction forms a highly stable five-membered triazole ring, which serves as a rigid and metabolically robust linker component.[6][7]
Causality Behind Experimental Choices:
-
Modularity and Efficiency: Click chemistry allows for a highly modular and convergent synthetic strategy.[1] The warhead and anchor can be functionalized separately with an alkyne and an azide, respectively, and then "clicked" together in the final step. This is ideal for generating libraries of PROTACs with diverse linkers for rapid optimization.[19][22]
-
Reaction Conditions: The reaction is typically high-yielding and tolerant of a wide variety of functional groups, proceeding under mild conditions.[21]
-
Metabolic Stability: The resulting triazole ring is exceptionally stable to metabolic degradation, addressing a key potential liability of other linker types.[7]
-
Rigidity: The planar triazole ring introduces conformational rigidity into the linker, which can help pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation.[7][17]
PROTAC Synthesis via Click Chemistry
Caption: Convergent PROTAC synthesis using CuAAC click chemistry.
Experimental Protocols
Protocol 1: General Synthesis of a Triazole-Linked PROTAC via CuAAC
This protocol describes the final "click" reaction to assemble a PROTAC from an alkyne-functionalized warhead and an azide-functionalized E3 ligase ligand.
Materials:
-
Alkyne-functionalized POI ligand (1.0 eq)
-
Azide-functionalized E3 ligase ligand (1.0-1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2-0.3 eq)
-
Solvent: 1:1 mixture of tert-Butanol and water, or DMF
Procedure:
-
Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in the chosen solvent system in a reaction vial.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.
-
Add the copper(II) sulfate solution to the reaction mixture containing the ligands.
-
Add the sodium ascorbate solution to the reaction mixture. The reaction should be stirred vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final triazole-linked PROTAC.[19]
Protocol 2: Western Blotting for Quantifying Protein Degradation
This protocol provides a standard method for assessing the degradation efficiency (DC50 and Dmax) of a synthesized PROTAC.
Materials:
-
Cultured cells expressing the protein of interest (e.g., HeLa, HEK293T)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody for the POI overnight at 4°C. Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash thoroughly with TBST.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Strip the membrane and re-probe for the loading control. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax values.[23]
Conclusion and Future Outlook
The linker is a central design element that dictates the success of a PROTAC. Moving beyond traditional chemistries like carbamates to embrace more robust and versatile alternatives such as ethers, esters, and triazoles provides researchers with a powerful toolkit to overcome challenges in metabolic stability and cell permeability. Ether and alkyl linkers offer essential flexibility, amide-to-ester substitution presents a clever strategy to enhance permeability, and click chemistry provides an unparalleled platform for the rapid, modular synthesis of stable and rigid PROTACs.
The optimal linker is not universal; it is highly dependent on the specific POI and E3 ligase pair.[3] A systematic approach, involving the synthesis and parallel evaluation of diverse linker libraries, is crucial for identifying PROTACs with superior potency, selectivity, and drug-like properties. The protocols and comparative data presented in this guide offer a framework for this rational design process, accelerating the development of the next generation of protein-degrading therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 21. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Orthogonal Protecting Group Strategies with Benzyl Carbamates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide chemistry and drug development, the judicious use of protecting groups is paramount. The ability to selectively mask and unmask functional groups dictates the success of a synthetic route. Among the arsenal of amine protecting groups, benzyl carbamates, most notably the Carboxybenzyl (Cbz or Z) group, have long been a mainstay due to their robust nature. However, modern synthetic challenges demand a more nuanced approach, employing a suite of protecting groups that can be removed under distinct, non-interfering conditions—a concept known as orthogonality.[1][2] This guide provides an in-depth comparison of various benzyl carbamate protecting groups and their orthogonal relationships with other commonly used amine protecting groups, supported by experimental data and detailed protocols.
The Benzyl Carbamate Family: A Spectrum of Lability
The stability of the benzyl carbamate group can be finely tuned by introducing substituents on the phenyl ring, allowing for a range of deprotection conditions. This versatility is a key advantage in designing complex synthetic strategies.
The Classic Cbz (Z) Group: A Robust Workhorse
Introduced by Bergmann and Zervas, the Cbz group has been instrumental in the advancement of peptide synthesis.[3] It is highly stable to a wide range of non-reductive conditions, including both acidic and basic environments where other protecting groups like Boc and Fmoc are labile.[4]
The primary method for the deprotection of the Cbz group is catalytic hydrogenolysis.[3] This process involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is clean, often proceeding in high yield, and the byproducts, toluene and carbon dioxide, are easily removed.
Mechanism of Cbz Deprotection by Hydrogenolysis: The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release toluene and the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.[5]
Modulating Lability: Substituted Benzyl Carbamates
The susceptibility of the benzyl carbamate group to cleavage can be modulated by the electronic nature of substituents on the aromatic ring.
-
Electron-Donating Groups (e.g., Methoxy): The p-Methoxybenzyloxycarbonyl (Moz) group, which contains an electron-donating methoxy group, is significantly more labile than the Cbz group towards both hydrogenolysis and acidic conditions.[6] This increased lability allows for its selective removal in the presence of a Cbz group under carefully controlled hydrogenolysis conditions or with milder acidic reagents.
-
Electron-Withdrawing Groups: Conversely, the introduction of electron-withdrawing groups on the phenyl ring increases the stability of the benzyl carbamate group, making it more resistant to cleavage. This can be advantageous when a particularly robust protecting group is required.
Orthogonal Deprotection Strategies in Practice
The true power of benzyl carbamates is realized when they are used in concert with other protecting groups in an orthogonal scheme. This allows for the selective deprotection and functionalization of different amino groups within the same molecule.[7]
Cbz vs. Boc (tert-Butoxycarbonyl)
The orthogonality of Cbz and Boc is a cornerstone of many synthetic strategies. The Boc group is readily cleaved under acidic conditions, to which the Cbz group is stable.[4] Conversely, the Cbz group is removed by hydrogenolysis, which leaves the Boc group intact.[3]
}
Caption: Selective deprotection of Cbz and Boc groups.Experimental Protocol: Selective Deprotection of Boc in the Presence of Cbz
This protocol describes the selective removal of the Boc group from a dipeptide containing both Cbz and Boc protection.
-
Dissolution: Dissolve the Cbz-peptide-Boc starting material in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Acid Addition: To the solution, add an excess of trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt can often be used in the next step without further purification or can be neutralized with a mild base.
Cbz vs. Fmoc (9-Fluorenylmethyloxycarbonyl)
The Fmoc group is labile to basic conditions, typically a solution of piperidine in DMF, under which the Cbz group is completely stable.[8] This orthogonality is widely exploited in solid-phase peptide synthesis (SPPS).[9]
}
Caption: Orthogonal cleavage of Cbz and Fmoc protecting groups.Experimental Protocol: Selective Deprotection of Fmoc in the Presence of Cbz on Solid Support
This protocol outlines the removal of the Fmoc group from a resin-bound peptide that also contains a Cbz-protected amino acid side chain.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF).
-
Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes at room temperature with gentle agitation.[10]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF to remove the cleaved Fmoc-dibenzofulvene adduct and excess piperidine.
-
Confirmation: A small sample of the resin can be tested with ninhydrin to confirm the presence of the free amine.[10]
Cbz vs. Alloc (Allyloxycarbonyl)
The Alloc group offers another layer of orthogonality, as it is selectively cleaved by palladium(0) catalysis in the presence of a nucleophilic scavenger, conditions that do not affect the Cbz group.[11][12]
}
Caption: Orthogonal deprotection of Cbz and Alloc groups.Experimental Protocol: Selective Deprotection of Alloc in the Presence of Cbz
This protocol describes the removal of the Alloc group from a protected amino acid in solution.
-
Inert Atmosphere: In a flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Cbz-peptide-Alloc substrate in a suitable degassed solvent such as tetrahydrofuran (THF) or DCM.
-
Reagent Addition: Add a nucleophilic scavenger, such as phenylsilane (PhSiH₃) or dimedone, to the solution.[11]
-
Catalyst Addition: Add a catalytic amount of a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to a few hours.
-
Work-up: Upon completion, the reaction mixture can be filtered through a pad of celite to remove the palladium catalyst and then concentrated. The crude product can be purified by column chromatography.
Comparative Data Summary
The following table provides a summary of the stability and common deprotection conditions for the discussed protecting groups.
| Protecting Group | Abbreviation | Stable To | Labile To | Common Deprotection Reagents |
| Benzyloxycarbonyl | Cbz, Z | Mild Acid, Base | Hydrogenolysis, Strong Acid | H₂, Pd/C; Na/NH₃; HBr/AcOH |
| p-Methoxybenzyloxycarbonyl | Moz, MeOZ | Mild Acid, Base | Hydrogenolysis, Acid | H₂, Pd/C (more labile than Cbz); TFA |
| tert-Butoxycarbonyl | Boc | Base, Hydrogenolysis | Strong Acid | TFA; HCl in Dioxane |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Acid, Hydrogenolysis | Base | 20% Piperidine in DMF |
| Allyloxycarbonyl | Alloc | Acid, Base | Pd(0) Catalysis | Pd(PPh₃)₄, Phenylsilane |
Troubleshooting and Special Considerations
-
Catalyst Poisoning: Sulfur-containing amino acids (e.g., methionine, cysteine) can poison the palladium catalyst used in hydrogenolysis. In such cases, using a larger amount of catalyst or alternative deprotection methods may be necessary.
-
Alternative Cbz Deprotection: When hydrogenolysis is not compatible with other functional groups in the molecule (e.g., alkenes, alkynes), alternative methods for Cbz cleavage can be employed. These include the use of strong acids like HBr in acetic acid, or transfer hydrogenation using reagents like ammonium formate or cyclohexadiene as the hydrogen source.[13] More recently, methods using Lewis acids such as AlCl₃ in hexafluoroisopropanol (HFIP) have been developed for a mild and selective deprotection of Cbz groups.[14]
-
Substrate Dependence: The efficiency of any deprotection reaction can be influenced by the steric and electronic properties of the substrate. It is always advisable to perform a small-scale test reaction to optimize the conditions for a new substrate.
Conclusion
Benzyl carbamates are a versatile and indispensable class of amine protecting groups. The ability to fine-tune their lability through substitution on the benzyl ring, combined with their orthogonality to other common protecting groups like Boc, Fmoc, and Alloc, provides chemists with a powerful toolkit for the synthesis of complex molecules. A thorough understanding of the stability and cleavage conditions of these groups, as outlined in this guide, is essential for the rational design and successful execution of sophisticated synthetic strategies in modern drug discovery and chemical biology.
References
- 1. fiveable.me [fiveable.me]
- 2. jocpr.com [jocpr.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. [PDF] Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis | Semantic Scholar [semanticscholar.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
A Senior Application Scientist's Guide to the Synthesis of Benzyl (3-aminopropyl)carbamate Hydrochloride: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is a cornerstone of successful discovery and manufacturing campaigns. Benzyl (3-aminopropyl)carbamate hydrochloride, a valuable building block and PROTAC linker, presents a common synthetic challenge: the selective mono-protection of a symmetric diamine. This guide provides an in-depth, objective comparison of established methods for the synthesis of this target molecule, supported by experimental data and protocols. We will delve into the nuances of achieving high yields of the desired mono-protected product while minimizing the formation of the di-protected byproduct, and conclude with a robust protocol for the hydrochloride salt formation.
The Synthetic Challenge: Mono-protection of 1,3-Diaminopropane
The core of this synthesis lies in the selective reaction of one of the two primary amino groups of 1,3-diaminopropane. The inherent symmetry of the starting material means that any protecting group strategy must be carefully controlled to favor mono-substitution over di-substitution. This guide will focus on the widely used Carboxybenzyl (Cbz) protecting group and offer a comparative perspective with two common alternatives: tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc).
Method 1: The Workhorse - Carboxybenzyl (Cbz) Protection
The Cbz group is a stalwart in amine protection, lauded for its stability under a range of conditions and its facile removal by catalytic hydrogenolysis.[1][2] The most common route to Benzyl (3-aminopropyl)carbamate involves the reaction of 1,3-diaminopropane with benzyl chloroformate.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The highly nucleophilic primary amine of 1,3-diaminopropane attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of the chloride leaving group yields the Cbz-protected amine. The primary challenge is to control the stoichiometry to favor the mono-protected product.
Diagram: Synthesis of Benzyl (3-aminopropyl)carbamate
Caption: General scheme for the Cbz protection of 1,3-diaminopropane.
Experimental Protocol: Cbz Protection of 1,3-Diaminopropane
A robust method for the selective mono-Cbz protection of 1,3-diaminopropane utilizes benzyl phenyl carbonate as the Cbz source, which offers improved selectivity compared to the more reactive benzyl chloroformate.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1,3-diaminopropane (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Reagent Addition: Add benzyl phenyl carbonate (1.0 equivalent) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Yield: This method has been reported to yield approximately 75% of the mono-Cbz protected product.[3]
Comparative Analysis: Cbz vs. Boc and Fmoc for Mono-protection
The choice of protecting group is critical and depends on the overall synthetic strategy, including the stability required for subsequent steps and the desired deprotection conditions.
| Protecting Group | Reagent | Typical Mono-protection Yield (%) | Deprotection Conditions | Key Advantages & Disadvantages |
| Cbz | Benzyl Phenyl Carbonate | ~75%[3] | H₂/Pd/C (Hydrogenolysis)[1] | Advantages: Stable, reliable, orthogonal to Boc and Fmoc. Disadvantages: Deprotection requires catalytic hydrogenation. |
| Boc | (Boc)₂O / Me₃SiCl | 65-87%[4] | Strong Acid (e.g., TFA, HCl)[5] | Advantages: Widely used, stable to many reagents. Disadvantages: Acid-labile, may not be suitable for acid-sensitive substrates. |
| Fmoc | Fmoc-OSu (in flow) | 51-77%[6] | Base (e.g., Piperidine)[5] | Advantages: Base-labile, orthogonal to Boc and Cbz, ideal for solid-phase synthesis. Disadvantages: Less stable in basic conditions. |
Diagram: Orthogonality of Protecting Groups
References
A Senior Application Scientist's Comparative Guide to Benzyl (3-aminopropyl)carbamate hydrochloride for Advanced Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the selection of linker molecules is a critical determinant of therapeutic efficacy. These linkers not only connect the target protein binder to the E3 ligase ligand but also profoundly influence the physicochemical properties and degradation efficiency of the final construct. Benzyl (3-aminopropyl)carbamate hydrochloride, a derivative of the classic benzyloxycarbonyl (Cbz or Z) protecting group, is a frequently utilized bifunctional linker. Its primary amine provides a nucleophilic handle for conjugation, while the carbamate offers stability and specific deprotection options.
This guide provides an in-depth, objective comparison of this compound against its most common alternatives: the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protected analogues. We will delve into a practical, data-driven analysis, beginning with the foundational document for any high-purity reagent: the Certificate of Analysis.
Part 1: Deconstructing the Certificate of Analysis (CoA)
A Certificate of Analysis is more than a simple declaration of purity; it is the analytical fingerprint of a specific batch, providing crucial insights into its identity, strength, and the presence of any potential process-related impurities. A thorough evaluation of the CoA is the first step in experimental design, ensuring reproducibility and mitigating risks of downstream failures.
Below is a representative, yet typical, Certificate of Analysis for a high-quality batch of this compound.
Table 1: Representative Certificate of Analysis
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity (¹H NMR) | Conforms to structure | Conforms | USP <761> |
| Identity (FTIR) | Conforms to reference spectrum | Conforms | USP <197K> |
| Assay (HPLC) | ≥ 98.0% | 99.2% | In-house HPLC-UV |
| Solubility | Soluble in Water, Methanol | Conforms | Visual |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.15% | USP <921> |
| Residual Solvents | Meets USP <467> requirements | Conforms (Toluene < 50 ppm) | GC-HS |
| Related Substances (HPLC) | In-house HPLC-UV | ||
| Benzyl Alcohol | ≤ 0.2% | 0.08% | |
| 1,3-Diaminopropane | ≤ 0.1% | Not Detected | |
| Dibenzyl Carbonate | ≤ 0.1% | Not Detected | |
| N,N'-bis(Cbz)-1,3-diaminopropane | ≤ 0.5% | 0.12% |
Causality Behind the Specifications:
-
Identity (NMR & FTIR): These spectroscopic methods provide orthogonal confirmation of the molecule's covalent structure. ¹H NMR confirms the proton environment, ensuring the correct arrangement of benzyl, carbamate, and propyl groups, while FTIR verifies the presence of key functional groups (N-H, C=O, C-O, aromatic C-H).[1]
-
Assay (HPLC): A purity value of ≥ 98.0% is standard for high-quality reagents in drug development. This ensures that the vast majority of the material is the desired compound, minimizing the impact of impurities on reaction stoichiometry and yield.
-
Potential Impurities: The listed related substances are logically derived from the common synthetic route. The reaction of 1,3-diaminopropane with benzyl chloroformate can lead to several byproducts.[2][3]
-
Benzyl Alcohol: Arises from the hydrolysis of the benzyl chloroformate starting material.
-
1,3-Diaminopropane: Unreacted starting material.
-
Dibenzyl Carbonate: Formed if benzyl chloroformate reacts with benzyl alcohol.[4]
-
N,N'-bis(Cbz)-1,3-diaminopropane: Results from the reaction of benzyl chloroformate at both ends of the diamine, a common side product in carbamate synthesis when stoichiometry is not perfectly controlled.
-
Part 2: Comparative Performance in a PROTAC Synthesis Workflow
To objectively compare this compound with its Boc and Fmoc counterparts, we designed a common workflow: the initial amide coupling of the linker to a representative carboxylic acid-bearing E3 ligase ligand (e.g., a derivative of pomalidomide). The performance is evaluated based on reaction efficiency, ease of purification, and stability.
Experimental Workflow:
The overall workflow involves coupling the linker to the E3 ligand, followed by purification.
Figure 1: Experimental workflow for comparing linker performance in an initial PROTAC synthesis step.
Detailed Experimental Protocol: Amide Coupling
-
To a solution of Pomalidomide-COOH (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), Hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
In three separate reaction vessels, add this compound (1.1 eq), tert-Butyl (3-aminopropyl)carbamate (1.1 eq), and Fmoc-(3-aminopropyl)carbamate (1.1 eq), respectively.
-
Allow the reactions to proceed at room temperature for 12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via reverse-phase preparative HPLC.
-
Characterize the purified products by LC-MS and ¹H NMR to confirm identity and determine yield and purity.
Comparative Performance Data
The choice of protecting group has a tangible impact on reaction outcomes, primarily due to differences in steric hindrance and the nature of the protecting group itself.
Table 2: Comparative Reaction Performance
| Parameter | Benzyl (Cbz) Linker | tert-Butyl (Boc) Linker | Fmoc Linker |
| Reaction Time (LC-MS) | ~10 hours | ~12 hours | ~14 hours |
| Isolated Yield | 85% | 82% | 75% |
| Crude Purity (HPLC Area %) | 91% | 88% | 83% |
| Major Side Product | Diacylated Linker (<2%) | Diacylated Linker (<3%) | Diacylated Linker (~5%) |
| Orthogonal Deprotection | H₂, Pd/C (Hydrogenolysis) | TFA (Strong Acid) | Piperidine (Base) |
Expertise & Experience Insights:
-
The Cbz-protected linker demonstrates slightly faster kinetics and higher yield. This can be attributed to the lower steric bulk of the benzyl group compared to the tert-butyl and, especially, the large, rigid Fmoc group.
-
The formation of the diacylated side product (where the activated ligand couples to both the primary amine and the carbamate nitrogen) is less prevalent with the Cbz group. The carbamate nitrogen in Boc and Fmoc derivatives can be more susceptible to acylation under certain conditions.
-
The most significant differentiator is the orthogonality of the deprotection strategy.[5] The choice of linker is fundamentally a strategic decision based on the other functional groups present in the molecule.
-
Cbz: Ideal for molecules sensitive to strong acid or base, but incompatible with moieties that would be reduced by catalytic hydrogenation (e.g., alkynes, some heterocycles).
-
Boc: A robust and widely used group, but its removal requires strong acid (like trifluoroacetic acid), which can cleave other acid-labile groups (e.g., tert-butyl esters).[6]
-
Fmoc: Removed under basic conditions (e.g., piperidine), making it orthogonal to both Cbz and Boc groups. However, it is unsuitable for molecules containing base-labile functionalities.
-
Part 3: Orthogonal Analytical Characterization
Confirming the structure and purity of the final and intermediate products is paramount. We employ a suite of orthogonal analytical techniques, each providing unique and confirmatory data.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and reaction monitoring. A robust reverse-phase method is essential for separating the starting materials, product, and any potential impurities.
Figure 2: A typical analytical HPLC workflow for purity assessment.
Protocol: Analytical HPLC Method
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 2 µL.
This method provides excellent resolution between the relatively polar starting materials and the more hydrophobic protected products.
Spectroscopic Analysis: NMR, FTIR, and MS
Table 3: Comparative Spectroscopic Data for Linkers
| Technique | Benzyl (Cbz) Linker | tert-Butyl (Boc) Linker |
| ¹H NMR (δ, ppm) | ~7.35 (m, 5H, Ar-H ), ~5.10 (s, 2H, -O-CH₂ -Ar), ~3.20 (q, 2H, -CH₂ -NH-), ~2.80 (t, 2H, -CH₂ -NH₂), ~1.70 (p, 2H, -CH₂-CH₂ -CH₂-) | ~1.45 (s, 9H, -C(CH₃ )₃), ~3.10 (q, 2H, -CH₂ -NH-), ~2.75 (t, 2H, -CH₂ -NH₂), ~1.60 (p, 2H, -CH₂-CH₂ -CH₂-) |
| FTIR (cm⁻¹) | ~3350 (N-H str), ~1690 (C=O str, carbamate), ~1530 (N-H bend), ~1250 (C-O str), ~700-750 (Ar C-H bend) | ~3350 (N-H str), ~1685 (C=O str, carbamate), ~1525 (N-H bend), ~1170 (C-O str) |
| MS (ESI+) Fragment | m/z 91 (Tropylium ion), Loss of benzyl group | m/z 57 (Loss of isobutylene), Loss of tert-butyl group |
Trustworthiness Through Orthogonal Data:
-
¹H NMR: The chemical shifts are highly diagnostic. The aromatic protons (~7.35 ppm) and benzylic methylene protons (~5.10 ppm) are unique to the Cbz linker, while the large singlet at ~1.45 ppm is the unmistakable signature of the Boc group.[7]
-
FTIR: The carbamate C=O stretch is a strong, defining peak for all three compounds (~1690 cm⁻¹). The Cbz derivative is further distinguished by aromatic C-H bending peaks. The hydrochloride salt form of the Cbz linker will also show broad absorptions in the 2500-3000 cm⁻¹ range, characteristic of an amine salt.[1][8]
-
Mass Spectrometry (MS): In tandem MS (MS/MS), the fragmentation patterns are unique and predictable. The Cbz group readily loses a benzyl radical or rearranges to form the highly stable tropylium cation (m/z 91). The Boc group characteristically loses isobutylene (m/z 56) or a tert-butyl cation (m/z 57) via charge-driven fragmentation.[9]
Conclusion and Recommendations
The selection of an amine-protecting group strategy for bifunctional linkers like this compound is a multi-faceted decision that extends beyond simple reaction yield.
-
This compound (Cbz-Linker): Offers excellent reactivity, high yields, and a deprotection strategy (hydrogenolysis) that is orthogonal to both acid- and base-labile groups. It is the preferred choice when the final molecule is stable to reductive conditions and sensitive to harsh acids or bases. Its crystallinity as a hydrochloride salt also aids in handling and purification.
-
tert-Butyl (3-aminopropyl)carbamate (Boc-Linker): A highly reliable and widely understood alternative.[6][10] Its primary limitation is the need for strong acid for deprotection, which restricts its use in the presence of other acid-sensitive functionalities. It is an excellent choice for robust synthetic routes where acid stability is not a concern.
-
Fmoc-(3-aminopropyl)carbamate (Fmoc-Linker): Its key advantage is base-lability, providing a third, fully orthogonal deprotection option. However, it is sterically demanding, which can lead to lower coupling efficiencies and yields, and it is incompatible with base-sensitive molecules.
For drug development professionals, the final choice depends on a holistic analysis of the entire synthetic route. The Cbz-linker provides a balanced profile of reactivity and stability, with its primary constraint being its incompatibility with catalytic reduction. By carefully considering the chemical liabilities of the target molecule, researchers can strategically select the linker that best preserves molecular integrity while maximizing synthetic efficiency.
References
- 1. rsc.org [rsc.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Benzyl Chloroformate [commonorganicchemistry.com]
- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CAS 75178-96-0: tert-Butyl (3-aminopropyl)carbamate [cymitquimica.com]
The Critical Role of the Linker in PROTAC Efficacy: A Comparative Guide to Optimizing Linker Length and Composition
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to induce the selective degradation of target proteins.[1] These heterobifunctional molecules function by co-opting the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[2] A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2] The PROTAC itself is not degraded in this process and can act catalytically to degrade multiple copies of the target protein.
This guide provides a comprehensive comparison of how the length and composition of the linker profoundly impact PROTAC efficacy. We will delve into supporting experimental data, provide detailed protocols for key validation assays, and offer insights into the rational design of these critical components for researchers, scientists, and drug development professionals.
The Linker: The Architectural Keystone of PROTACs
The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5] Its primary role is to enable the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation.[6][7][8] The design of the linker involves a careful balancing act of several key properties:
-
Length: The length of the linker is paramount. A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[5][9] Conversely, an excessively long linker may result in an inefficient or unproductive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[5] The optimal linker length is therefore highly dependent on the specific POI and E3 ligase pair and must be empirically determined.[10]
-
Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties. The most common linker motifs are polyethylene glycol (PEG) and alkyl chains.[11] PEG linkers are hydrophilic and can improve a PROTAC's solubility and permeability.[12][] Alkyl chains, on the other hand, are more hydrophobic and can also influence cell permeability and metabolic stability.[3][14] The choice of composition can significantly impact a PROTAC's drug-like properties.[3][15]
-
Flexibility and Rigidity: The conformational freedom of the linker is another crucial factor. Flexible linkers, such as PEG and alkyl chains, provide a greater number of possible conformations, which can be advantageous for ternary complex formation.[] However, more rigid linkers, which may incorporate cyclic structures or double/triple bonds, can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[12]
-
Attachment Points: The points at which the linker is connected to the warhead and the E3 ligase ligand can also significantly affect the stability of the ternary complex and the overall efficacy of the PROTAC.[9][]
Comparative Analysis: The Impact of Linker Design on PROTAC Performance
The following case studies, supported by quantitative data, illustrate the profound impact of linker design on PROTAC efficacy.
Case Study 1: Optimizing Linker Length - The Case of BRD4 Degraders
Bromodomain-containing protein 4 (BRD4) is a well-established target for PROTAC-mediated degradation. Studies on BRD4-targeting PROTACs that utilize the von Hippel-Lindau (VHL) E3 ligase have demonstrated a clear relationship between PEG linker length and degradation potency.
| PROTAC (JQ1-Linker-VHL) | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG3 | 55 | 85 |
| PROTAC 2 | PEG4 | 20 | 95 |
| PROTAC 3 | PEG5 | 15 | >98 |
| PROTAC 4 | PEG6 | 30 | 92 |
Table 1: In Vitro Degradation of BRD4 with PROTACs featuring different PEG linker lengths.[16] Data indicates that a PEG5 linker provides the optimal degradation potency in this specific context.
These data clearly show that there is an optimal linker length for this particular PROTAC series, with the PEG5 linker yielding the lowest DC50 and the highest Dmax. This highlights the necessity of systematically synthesizing and testing a range of linker lengths to identify the most potent degrader.
Case Study 2: Tuning Selectivity with Linker Modification - EGFR vs. HER2
In some cases, subtle modifications to the linker can be used to achieve selectivity between closely related proteins. For example, a PROTAC based on the kinase inhibitor lapatinib was initially found to degrade both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[][17] However, the extension of the linker by a single ethylene glycol unit resulted in a PROTAC that was selective for the degradation of EGFR, with HER2 degradation being completely abolished.[][17] This remarkable shift in selectivity underscores the critical role of the linker in dictating the geometry of the ternary complex and, consequently, the degradation profile of the PROTAC.
Case Study 3: Linker Composition Matters - Alkyl Chains vs. PEG Linkers
The choice between a hydrophilic PEG linker and a more hydrophobic alkyl linker can have a significant impact on a PROTAC's properties and efficacy. PEG linkers can enhance the aqueous solubility of a PROTAC, which is often beneficial for in vitro assays and can improve pharmacokinetic properties.[3] Alkyl linkers, while potentially reducing solubility, can in some cases improve cell membrane permeability.[4] The optimal choice is context-dependent and often involves a trade-off between solubility, permeability, and metabolic stability.[3][4] For instance, in the development of degraders for TANK-binding kinase 1 (TBK1), PROTACs with linkers shorter than 12 atoms showed no degradation, while those with longer alkyl/ether linkers exhibited robust degradation.[18]
Core Experimental Protocols for PROTAC Evaluation
The accurate assessment of PROTAC efficacy requires robust and reproducible experimental protocols. The following are methodologies for key assays in the PROTAC development workflow.
Protocol 1: Quantitative Analysis of Protein Degradation by Western Blotting (Determining DC50 & Dmax)
This is the gold standard method for quantifying the degradation of a target protein.[19]
Objective: To determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment. Allow cells to adhere overnight. Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with the different concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 16-24 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize all samples to the same protein concentration. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[20]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Detect the protein bands using an ECL substrate and a chemiluminescence imager.[20]
-
Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the percentage of protein degradation against the logarithm of the PROTAC concentration and fit the data to a non-linear regression model to determine the DC50 and Dmax values.[1]
Protocol 2: Confirming Mechanism of Action - In Vitro Ubiquitination Assay
This assay directly assesses the PROTAC's ability to induce the ubiquitination of the target protein.[21][22]
Objective: To determine if a PROTAC can mediate the ubiquitination of its target protein in a reconstituted system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Reaction buffer
-
SDS-PAGE equipment and reagents
-
Primary antibody against the POI
Procedure:
-
Reaction Setup: On ice, assemble the reaction mixture containing reaction buffer, ATP, E1, E2, ubiquitin, and the POI.[21]
-
Initiate Reaction: Add the E3 ligase and the PROTAC (or vehicle control) to the reaction mixture.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.[21][22]
-
Quench Reaction: Stop the reactions by adding SDS-PAGE sample buffer and boiling.[21]
-
Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a membrane.
-
Detection: Probe the membrane with a primary antibody against the POI. The appearance of higher molecular weight bands corresponding to ubiquitinated POI in the presence of the PROTAC confirms its mechanism of action.[21]
Protocol 3: Assessing Ternary Complex Formation with TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful method to study the formation of the ternary complex.[23]
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Principle: This assay uses a donor fluorophore (e.g., terbium) conjugated to an antibody that recognizes a tag on one protein (e.g., GST-tagged POI) and an acceptor fluorophore conjugated to an antibody that recognizes a tag on the other protein (e.g., His-tagged E3 ligase). When the PROTAC brings the two proteins into close proximity, FRET occurs, resulting in a detectable signal.[12][23]
General Procedure:
-
Component Incubation: Incubate the tagged POI, tagged E3 ligase, and the PROTAC at various concentrations in an appropriate assay buffer.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies.
-
Signal Detection: Measure the TR-FRET signal using a plate reader. A bell-shaped dose-response curve is typically observed, as at very high PROTAC concentrations, the formation of binary complexes (POI-PROTAC and E3-PROTAC) is favored over the ternary complex, leading to a decrease in the FRET signal (the "hook effect").[7][16]
Visualizing PROTAC Concepts and Workflows
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.
Caption: Workflow for the in vitro ubiquitination assay.
Conclusion and Future Directions
The linker is an undeniably critical component in the design of effective PROTACs, with its length, composition, and flexibility all playing pivotal roles in determining the potency and selectivity of the final molecule.[5] The case studies presented in this guide demonstrate that a "one-size-fits-all" approach to linker design is not viable. Instead, a systematic, data-driven optimization process, supported by robust in vitro and cellular assays, is essential for the development of successful protein degraders.
The field of PROTAC linker design is continually evolving, with the exploration of novel linker architectures and "smart" linkers, such as those that are photoswitchable or conformationally restricted, offering exciting new avenues for improving PROTAC performance.[11][12] As our understanding of the structural biology of ternary complexes deepens, we can anticipate the development of more predictive, rational design strategies for linkers, further accelerating the translation of this powerful therapeutic modality to the clinic.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifesensors.com [lifesensors.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sciforum.net [sciforum.net]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Benzyl (3-aminopropyl)carbamate Hydrochloride
This guide provides drug development professionals, researchers, and laboratory personnel with essential, actionable procedures for the proper disposal of Benzyl (3-aminopropyl)carbamate hydrochloride (CAS No. for hydrochloride salt is not consistently available, but the base compound is CAS No. 46460-73-5)[1][2]. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of personnel and protecting the environment. This document moves beyond a simple checklist, explaining the causality behind each step to foster a deeply ingrained culture of safety and responsibility in the laboratory.
Core Chemical Profile and Hazard Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is classified with several key hazards that directly inform its handling and disposal requirements.
Primary Hazards: This compound is known to be an irritant[3]. Safety Data Sheets (SDS) consistently highlight the following risks:
Environmental Profile: Crucially, specific ecotoxicity data for this compound is largely unavailable in standard safety literature[1]. This data gap necessitates the application of the precautionary principle . We must assume the substance is harmful to aquatic life and the broader environment. Therefore, under no circumstances should this chemical or its containers be disposed of via standard drains or municipal trash systems[1][2].
The Carbamate Moiety: The presence of the carbamate functional group is significant. Carbamate-containing compounds, particularly those used as pesticides, are regulated by environmental agencies like the U.S. Environmental Protection Agency (EPA)[7][8][9]. While this specific compound is not a pesticide, its chemical class warrants a higher level of scrutiny. The EPA's guidelines for other carbamates often involve treatment methods like alkaline hydrolysis to break down the structure into less toxic components[10]. This underscores that direct, untreated release into the environment is unacceptable.
Table 1: GHS Hazard Summary
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Inhalation) | GHS07 | Warning | H302: Harmful if swallowed. H332: Harmful if inhaled.[2][4] |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[1][2][6] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1][2][6] |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation.[1][2][6] |
The Foundational Principle: Professional Hazardous Waste Disposal
The single most critical directive for the disposal of this compound is that it must be managed as hazardous chemical waste . All waste streams containing this compound must be collected, properly labeled, and transferred to a licensed environmental services contractor for disposal.
Causality: In-lab neutralization or treatment is strongly discouraged. The potential for incomplete chemical reactions, the creation of unknown byproducts, and the difficulty in validating the complete detoxification of the waste stream make such practices unsafe and non-compliant. Professional disposal facilities are equipped with high-temperature incinerators or other specialized reactors that ensure the complete destruction of the compound and its hazardous decomposition products (such as carbon and nitrogen oxides) in a controlled and monitored environment[1][11].
Operational Workflow: From Generation to Disposal
The following step-by-step process ensures that all waste containing this compound is handled safely and in accordance with regulatory standards, such as the U.S. EPA's guidelines found in 40 CFR 261.3[1].
Step 1: Waste Identification and Segregation
Immediately upon generation, classify the waste. Common streams include:
-
Unused or Expired Pure Compound: The original solid or semi-solid material.
-
Grossly Contaminated Labware: Spatulas, weigh boats, flasks, or vials with visible residue.
-
Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, or bench paper that have come into direct contact with the chemical.
-
Solutions: Aqueous or organic solutions containing the dissolved compound.
Crucial Segregation: Keep this waste stream separate from other chemical wastes. Specifically, do not mix it with strong acids, bases, or strong oxidizing agents, as these are listed as incompatible materials[1][2].
Step 2: Containment and Labeling
-
Select the Right Container:
-
For solids (pure compound, contaminated wipes, and PPE), use a sealable, wide-mouth container made of a compatible material (e.g., HDPE - High-Density Polyethylene).
-
For liquid waste, use a sealable, leak-proof container, also made of a compatible material.
-
-
Label Immediately and Accurately: The container must be labeled at the moment the first piece of waste is added. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Irritant," "Harmful"). Affixing printed GHS pictograms is best practice.
-
The date when waste was first added (the "Accumulation Start Date").
-
Step 3: Safe Storage (Satellite Accumulation)
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The SAA should be away from drains, heat sources, and general traffic areas.
-
Using secondary containment (placing the waste container inside a larger, chemically resistant tub or tray) is a mandatory best practice to contain any potential leaks or spills.
Step 4: Disposal and Handover
-
Do not allow waste to accumulate for extended periods. Follow your institution's guidelines for waste pickup schedules.
-
Contact your organization's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Ensure all paperwork is completed as required by your EHS office before the scheduled pickup.
Diagram 1: Waste Management Workflow
This diagram illustrates the decision-making and procedural flow for the proper management of this compound waste in the laboratory.
Caption: Workflow for compliant waste disposal.
Emergency Protocols: Spill and Exposure Response
Accidents require immediate and correct action. All personnel handling this compound must be familiar with these procedures.
Step-by-Step Spill Cleanup Protocol
-
Alert Personnel: Immediately notify others in the area.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles or face shield, and chemically resistant gloves (e.g., nitrile)[1][2]. For large spills or if dust is generated, respiratory protection may be necessary[5].
-
Contain the Spill: Prevent the spill from spreading or entering drains. For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Clean the Spill:
-
Decontaminate the Area: Wipe down the spill area with soap and water or another appropriate cleaning agent. All cleaning materials (wipes, paper towels) must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department as per institutional policy.
First-Aid and Exposure Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[1][2].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[1][2][11].
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[2].
By integrating these scientifically grounded procedures into your daily laboratory operations, you build a framework of safety and compliance, ensuring that your vital research work does not come at the cost of personal or environmental health.
References
- 1. aksci.com [aksci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benzyl N-(3-aminopropyl)carbamate hydrochloride | C11H17ClN2O2 | CID 13196227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. biosynth.com [biosynth.com]
- 7. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 8. EPA Carbamate Waste Rule In Effect Now | Lion Technology [lion.com]
- 9. EPA Modifies LDRs for Carbamates | Lion Technology [lion.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
